WDR5-IN-4 TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-3-(6-fluoro-2-methylpyridin-3-yl)-5-[(2-imino-3-methylimidazol-1-yl)methyl]benzamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22Cl2FN5O.C2HF3O2/c1-15-20(4-6-23(28)31-15)18-9-17(14-33-8-7-32(2)25(33)29)10-19(12-18)24(34)30-13-16-3-5-21(26)22(27)11-16;3-2(4,5)1(6)7/h3-12,29H,13-14H2,1-2H3,(H,30,34);(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNPJMNSZVVBDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)F)C2=CC(=CC(=C2)CN3C=CN(C3=N)C)C(=O)NCC4=CC(=C(C=C4)Cl)Cl.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23Cl2F4N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
WDR5-IN-4 TFA: A Technical Guide to its Mechanism and Impact on Gene Transcription
For Researchers, Scientists, and Drug Development Professionals
Abstract
WD repeat-containing protein 5 (WDR5) is a critical scaffolding protein involved in the assembly and function of multiple protein complexes that regulate gene transcription, most notably the Mixed Lineage Leukemia (MLL)/SET1 histone methyltransferase complexes. Its role in oncogenesis has made it a compelling target for cancer therapy. This technical guide provides an in-depth analysis of WDR5-IN-4 TFA, a potent and selective small molecule inhibitor of the WDR5-interaction (WIN) site. We will explore its mechanism of action, its profound effects on gene transcription, and provide detailed experimental protocols for its characterization.
Introduction to WDR5
WDR5 is a highly conserved protein characterized by a seven-bladed beta-propeller structure. It serves as a central hub for the assembly of various chromatin-modifying complexes. A key function of WDR5 is to present the histone H3 tail for methylation by the MLL/SET1 complexes, a process crucial for the activation of gene transcription. WDR5 achieves this by binding to a conserved "WIN" (WDR5-Interaction) motif present in its binding partners, including the MLL1-4, SETD1A, and SETD1B proteins. Beyond its role in histone methylation, WDR5 is also implicated in the recruitment of the MYC oncoprotein to chromatin, further highlighting its significance in cancer biology. Dysregulation of WDR5 activity has been linked to various cancers, making it a prime target for therapeutic intervention.[1][2][3]
This compound: A Potent WIN Site Inhibitor
This compound, also known as compound C6, is a high-affinity small molecule inhibitor that specifically targets the WIN site of WDR5.[4][5] The WIN site is a well-defined pocket on the surface of WDR5 that recognizes an arginine residue within the WIN motif of its binding partners. By occupying this site, this compound effectively disrupts the interaction between WDR5 and proteins like MLL1, thereby inhibiting the assembly and function of the associated histone methyltransferase complexes.
Mechanism of Action
The primary mechanism of action of this compound is the displacement of WDR5 from chromatin.[4][6] This displacement is rapid and leads to a significant reduction in the expression of WDR5 target genes. Notably, this effect on gene transcription occurs prior to any detectable changes in global histone H3 lysine 4 trimethylation (H3K4me3) levels, suggesting a direct impact on transcription rather than an immediate global epigenetic reprogramming.[6] The inhibition of WDR5's chromatin association leads to a cascade of downstream cellular events, including translational inhibition, nucleolar stress, and ultimately, p53-dependent apoptosis in sensitive cancer cell lines.[2][4][7][8][9]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its biochemical affinity and cellular activity.
| Parameter | Value | Assay | Reference |
| Dissociation Constant (Kd) | 0.1 nM | Not Specified | [4][5] |
| Cell Line | GI50 | Assay | Reference |
| MV4:11 (MLL-rearranged leukemia) | 3.20 µM | Cell Proliferation (3 days) | [4] |
| K562 (Chronic myeloid leukemia) | 25.4 µM | Cell Proliferation (3 days) | [4] |
Impact on Gene Transcription
This compound exerts a profound and specific impact on the transcriptional landscape of cancer cells. Its effects are primarily characterized by the repression of a distinct set of genes crucial for cell growth and proliferation.
Downregulation of Ribosomal Protein Genes (RPGs)
A primary and conserved effect of this compound is the downregulation of genes encoding ribosomal proteins (RPGs).[6][10] WDR5 is enriched at the promoters of a significant subset of RPGs.[6] By displacing WDR5 from these sites, this compound leads to a rapid and sustained decrease in their transcription. This targeted repression of RPGs disrupts ribosome biogenesis, leading to what is known as "ribosomal stress" or "nucleolar stress." This stress response is a key trigger for the activation of the p53 tumor suppressor pathway.[8][9]
Modulation of HOX Gene Expression
The MLL complexes, for which WDR5 is a core component, are well-known regulators of HOX gene expression, which are critical for development and are often dysregulated in cancer. This compound has been shown to modulate HOX gene expression. For instance, in the context of Rnf220+/- mice, intrauterine injection of this compound was found to promote the expression of Hox genes in the hindbrain.[4] This highlights the context-dependent effects of WDR5 inhibition on different gene sets.
Effects on MYC Target Genes
WDR5 plays a crucial role in recruiting the MYC oncoprotein to chromatin at a subset of its target genes, particularly those involved in protein synthesis.[2] By disrupting the chromatin association of WDR5, this compound can indirectly affect the expression of MYC target genes, contributing to its anti-proliferative effects.
Signaling Pathways Affected by this compound
The inhibition of WDR5 by this compound triggers distinct signaling pathways, with the p53 pathway being a central mediator of its anti-cancer effects.
Activation of the p53 Pathway
The repression of ribosomal protein genes and the resulting nucleolar stress are potent activators of the p53 tumor suppressor protein.[8][9] In response to this stress, ribosomal proteins can bind to and inhibit MDM2, an E3 ubiquitin ligase that targets p53 for degradation. This leads to the stabilization and activation of p53. Activated p53 then transcriptionally upregulates target genes involved in cell cycle arrest, apoptosis, and senescence, thereby exerting its tumor-suppressive functions. The sensitivity of cancer cells to this compound is often correlated with their p53 status.
Cell Cycle Arrest
Consistent with the activation of p53, treatment with this compound can induce cell cycle arrest. For example, in MV4:11 cells, this compound treatment leads to an arrest in the sub-G1 phase of the cell cycle, which is indicative of apoptosis.[4] This effect on the cell cycle is a direct consequence of the transcriptional changes induced by the inhibitor, particularly the upregulation of p53 target genes like p21.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest (e.g., MV4:11, K562)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment (for adherent cells), treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value using appropriate software (e.g., GraphPad Prism).
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
This protocol is used to identify the genome-wide binding sites of WDR5 and assess how this compound affects its chromatin occupancy.
Materials:
-
Cells treated with this compound or vehicle control
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis buffers
-
Sonicator
-
Anti-WDR5 antibody and IgG control antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing platform
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-500 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-WDR5 antibody or an IgG control overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads extensively to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome, perform peak calling to identify WDR5 binding sites, and compare the peak intensities between this compound-treated and control samples.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay is used to quantify the inhibitory effect of this compound on the interaction between WDR5 and a fluorescently labeled peptide derived from a binding partner (e.g., MLL1).
Materials:
-
Recombinant purified WDR5 protein
-
Fluorescently labeled peptide (e.g., biotinylated MLL1 WIN peptide)
-
Europium-labeled anti-tag antibody (e.g., anti-GST if WDR5 is GST-tagged) or Streptavidin-Europium
-
Allophycocyanin (APC)-labeled streptavidin or anti-peptide antibody
-
Assay buffer
-
This compound
-
384-well low-volume plates
-
TR-FRET-capable plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of WDR5, labeled peptide, and detection reagents in assay buffer.
-
Compound Dispensing: Dispense serial dilutions of this compound into the assay plate.
-
Protein-Peptide Incubation: Add WDR5 and the labeled peptide to the wells and incubate to allow for binding.
-
Detection Reagent Addition: Add the TR-FRET detection reagents (e.g., Streptavidin-Europium and anti-GST-APC) and incubate in the dark.
-
Signal Measurement: Measure the TR-FRET signal (emission at two wavelengths) using a plate reader after a time delay to reduce background fluorescence.
-
Data Analysis: Calculate the TR-FRET ratio and plot the inhibition curve to determine the IC50 value.
AlphaLISA Assay
This is another sensitive biochemical assay to measure the disruption of the WDR5-MLL interaction by this compound.
Materials:
-
Recombinant purified WDR5 (e.g., His-tagged)
-
Recombinant purified MLL1 fragment containing the WIN motif (e.g., GST-tagged)
-
AlphaLISA acceptor beads (e.g., anti-His coated)
-
AlphaLISA donor beads (e.g., anti-GST coated)
-
Assay buffer
-
This compound
-
384-well ProxiPlates
-
AlphaLISA-capable plate reader
Procedure:
-
Reagent and Compound Preparation: Prepare solutions of WDR5, MLL1, and serial dilutions of this compound in assay buffer.
-
Reaction Setup: In the ProxiPlate, mix WDR5, MLL1, and this compound and incubate.
-
Bead Addition: Add the acceptor beads and incubate. Then, add the donor beads and incubate in the dark.
-
Signal Measurement: Read the plate on an AlphaLISA-capable reader.
-
Data Analysis: Plot the AlphaLISA signal against the inhibitor concentration to determine the IC50 value.
Conclusion
This compound is a powerful research tool for dissecting the multifaceted roles of WDR5 in gene transcription and cancer biology. Its mechanism of action, centered on the displacement of WDR5 from chromatin and the subsequent repression of ribosomal protein genes, provides a clear rationale for its anti-proliferative and pro-apoptotic effects. The detailed experimental protocols provided in this guide will enable researchers to further investigate the therapeutic potential of targeting the WDR5 WIN site in various cancer contexts. The continued exploration of WDR5 inhibitors like this compound holds significant promise for the development of novel epigenetic therapies.
References
- 1. Impact of WIN site inhibitor on the WDR5 interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the WIN Site of WDR5 | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
- 8. Ribosome subunit attrition and activation of the p53–MDM4 axis dominate the response of MLL-rearranged cancer cells to WDR5 WIN site inhibition | eLife [elifesciences.org]
- 9. Ribosome subunit attrition and activation of the p53–MDM4 axis dominate the response of MLL-rearranged cancer cells to WDR5 WIN site inhibition [elifesciences.org]
- 10. WDR5 is a conserved regulator of protein synthesis gene expression - PMC [pmc.ncbi.nlm.nih.gov]
WDR5-IN-4 TFA: A Catalyst for p53-Dependent Apoptosis in Cancer Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the role of WDR5-IN-4 TFA in inducing p53-dependent apoptosis, a critical mechanism for its anti-cancer activity. WDR5 (WD repeat-containing protein 5) is a key scaffolding protein involved in chromatin modification and gene regulation, and its inhibition has emerged as a promising therapeutic strategy in various malignancies. This compound, a potent and specific inhibitor of the WDR5-interaction (WIN) site, disrupts the functions of WDR5, leading to a cascade of cellular events culminating in programmed cell death. This document details the molecular mechanism of action of this compound, presents quantitative data on its effects on cancer cells, provides detailed protocols for key experimental assays, and visualizes the involved signaling pathways and experimental workflows.
Introduction
WD repeat-containing protein 5 (WDR5) is a highly conserved protein that plays a crucial role in assembling and stabilizing various protein complexes, most notably the mixed-lineage leukemia (MLL) histone methyltransferase complexes.[1] These complexes are responsible for the methylation of histone H3 at lysine 4 (H3K4), an epigenetic mark associated with active gene transcription.[1] Dysregulation of WDR5 and the MLL complex is implicated in the pathogenesis of several cancers, including acute myeloid leukemia (AML) and other hematological malignancies.[2]
This compound, also known as compound C6, is a small molecule inhibitor that targets the "WIN" (WDR5-interaction) site of WDR5 with high affinity.[3][4] The WIN site is a conserved pocket on the surface of WDR5 that recognizes and binds to a specific arginine-containing motif present in its interaction partners, including the MLL1 protein.[1] By competitively binding to the WIN site, this compound disrupts the interaction between WDR5 and its partner proteins, thereby inhibiting the assembly and function of the MLL complex and other WDR5-containing complexes.[3][5] This disruption of WDR5 function triggers a cellular stress response that ultimately leads to p53-dependent apoptosis in cancer cells.[3][6]
Mechanism of Action: Induction of p53-Dependent Apoptosis
The primary mechanism by which this compound induces apoptosis is through the activation of the p53 tumor suppressor pathway, initiated by nucleolar stress.[2][3]
Disruption of Ribosomal Biogenesis and Nucleolar Stress
Inhibition of WDR5 by this compound leads to the displacement of WDR5 from chromatin.[3] This displacement results in the transcriptional repression of genes involved in ribosome biogenesis and protein synthesis.[3] The subsequent disruption of ribosome production leads to an accumulation of free ribosomal proteins, such as RPL5 and RPL11. This state of impaired ribosome synthesis is known as nucleolar stress.[3]
p53 Activation
Under normal cellular conditions, the p53 protein is kept at low levels through continuous degradation mediated by the E3 ubiquitin ligase MDM2. During nucleolar stress, the excess ribosomal proteins, RPL5 and RPL11, bind to MDM2 and inhibit its E3 ligase activity.[3] This inhibition prevents the ubiquitination and subsequent proteasomal degradation of p53, leading to its stabilization and accumulation in the nucleus.[3]
Induction of Apoptosis
Activated p53 functions as a transcription factor, upregulating the expression of pro-apoptotic genes. This includes members of the Bcl-2 family, such as Bax, which promote the release of cytochrome c from the mitochondria. Cytochrome c release triggers the activation of a cascade of caspases, including the executioner caspase-3, which cleaves key cellular substrates, such as PARP-1, ultimately leading to the dismantling of the cell and apoptotic cell death.[3]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound (referred to as C6 in the cited literature) on various cancer cell lines.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line | Reference |
| Binding Affinity (Kd) | 0.1 nM | - | [4] |
| GI50 (3 days) | 3.20 µM | MV4;11 (MLL-rearranged leukemia) | [4] |
| GI50 (3 days) | 25.4 µM | K562 (Chronic myeloid leukemia) | [4] |
| GI50 (3 days) | 6.43 µM | MOLM-13 (MLL-rearranged leukemia) | [7] |
Table 2: Induction of Apoptosis and Cell Cycle Arrest by this compound in MV4;11 Cells
| Assay | Treatment | Duration | Result | Reference |
| Cell Cycle Analysis | 2 µM this compound | 6 days | Increase in sub-G1 cell population | [4] |
| Annexin V Staining | 2 µM this compound | 3 days | ~20% Annexin V positive cells | [3] |
| Annexin V Staining | 2 µM this compound | 6 days | ~40% Annexin V positive cells | [3] |
Table 3: Effect of this compound on Apoptosis-Related Protein Expression in MV4;11 Cells
| Protein | Treatment | Duration | Effect | Reference |
| Cleaved PARP-1 | 2 µM this compound | 24 - 72 hours | Increased levels | [3] |
| p53 | 2 µM this compound | 24 hours | Increased levels | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound.
Materials:
-
Cancer cell lines (e.g., MV4;11, K562)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Allow cells to attach and resume growth overnight.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1%.
-
Add 100 µL of the compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control and calculate the GI50 values using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound or vehicle control for the desired duration.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC Annexin V and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
Western Blot Analysis
Objective: To detect changes in the expression of p53 and apoptosis-related proteins.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-cleaved PARP-1, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound or vehicle control.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using appropriate software and normalize to the loading control.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
References
- 1. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnas.org [pnas.org]
- 6. WDR5 is a conserved regulator of protein synthesis gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Structural Basis of WDR5-IN-4 TFA Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core principles of WDR5-IN-4 TFA-mediated inhibition of the WD repeat-containing protein 5 (WDR5). WDR5 is a critical scaffolding protein implicated in various cancers through its role in chromatin modification complexes and its interaction with oncoproteins like MLL1 and MYC. This compound, also known as compound C6, is a highly potent small molecule inhibitor that targets the WDR5 interaction (WIN) site, offering a promising avenue for therapeutic intervention.[1][2] This document provides a comprehensive overview of the quantitative data, experimental methodologies, and the structural underpinnings of this inhibition.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and other relevant WDR5 inhibitors, facilitating a comparative analysis of their potency and efficacy.
| Compound | Binding Affinity (Kd) | Assay Method | Reference |
| This compound (C6) | 0.1 nM | Not Specified | [1][2] |
| C3 | 1.3 nM | Not Specified | [3] |
| OICR-9429 | 93 ± 28 nM | Not Specified | |
| MM-589 | Sub-nanomolar | Not Specified | [4] |
| Compound | Cell Line | GI50 | Assay Method | Reference |
| This compound (C6) | MV4:11 (MLL-rearranged) | 3.20 µM | CellTiter-Glo | [1][2] |
| This compound (C6) | K562 | 25.4 µM | CellTiter-Glo | [1][2] |
| C16 | Multiple GBM CSCs | 0.4 - 6.6 µM | CellTiter-Glo | [5] |
| Compound | IC50 | Assay | Reference |
| MM-102 | Low-nanomolar | MLL1 HMT activity | [4] |
| OICR-9429 | Not Specified | Not Specified |
Core Signaling Pathway and Inhibition Model
WDR5 plays a crucial role in gene regulation by acting as a scaffold for various protein complexes, including the MLL1 histone methyltransferase complex. The interaction between WDR5 and MLL1 is mediated by the WIN site on WDR5, which recognizes a specific arginine-containing motif on MLL1. This interaction is essential for the proper function of the MLL1 complex and the subsequent methylation of histone H3 at lysine 4 (H3K4me), a mark associated with active gene transcription.
This compound acts as a competitive inhibitor by binding to the WIN site of WDR5, thereby preventing its interaction with MLL1 and other WIN-motif containing proteins.[1][2] This disruption of the WDR5-MLL1 complex leads to the displacement of WDR5 from chromatin, particularly at the promoters of a subset of genes, including those encoding ribosomal proteins.[3] The resulting decrease in the expression of these genes triggers a cascade of cellular events, including translational inhibition, nucleolar stress, and ultimately, p53-dependent apoptosis in cancer cells.[3]
Structural Basis of Inhibition
The crystal structure of WDR5 in complex with a potent WIN site inhibitor (PDB ID: 6DYA), a close analog of this compound, reveals the precise molecular interactions that drive its high-affinity binding.[6] The inhibitor occupies the deep, arginine-binding pocket of the WIN site. Key interactions include:
-
Hydrogen Bonds: The inhibitor forms critical hydrogen bonds with the side chains of conserved residues within the WIN site, mimicking the interactions of the native arginine residue of MLL1.
-
Hydrophobic Interactions: The aromatic and aliphatic moieties of the inhibitor engage in extensive hydrophobic interactions with nonpolar residues lining the pocket, contributing significantly to its binding affinity.
-
Cation-π Interactions: The positively charged group of the inhibitor participates in cation-π stacking interactions with the aromatic rings of phenylalanine residues in the WIN site.
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the inhibition of WDR5 by this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Binding Affinity
This assay is used to quantify the binding affinity of inhibitors to WDR5.
-
Principle: TR-FRET measures the energy transfer between a donor fluorophore (e.g., Europium cryptate) conjugated to WDR5 and an acceptor fluorophore (e.g., a fluorescently labeled WIN peptide). Inhibition of the WDR5-peptide interaction by a compound like this compound leads to a decrease in the FRET signal.[7][8][9]
-
Methodology:
-
Recombinant human WDR5 protein is labeled with a long-lifetime donor fluorophore.
-
A synthetic peptide corresponding to the WDR5-binding motif of a known interaction partner (e.g., MLL1) is labeled with an acceptor fluorophore.
-
The labeled WDR5 and peptide are incubated in a microplate in the presence of varying concentrations of the test inhibitor (this compound).
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve. Ki values can then be calculated from the IC50 values.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the effect of this compound on the proliferation and viability of cancer cell lines.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay measures the amount of ATP present, which is an indicator of metabolically active cells. A decrease in ATP levels corresponds to a decrease in cell viability.
-
Methodology:
-
Cancer cells (e.g., MV4:11, K562) are seeded in a 96-well plate and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound or a vehicle control (DMSO).
-
The plate is incubated for a specified period (e.g., 72 hours).
-
The CellTiter-Glo® reagent is added to each well, and the plate is incubated to lyse the cells and stabilize the luciferase reaction.
-
Luminescence is measured using a plate reader.
-
The half-maximal growth inhibition (GI50) values are calculated by plotting the percentage of cell viability against the inhibitor concentration.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
ChIP-Seq is used to identify the genomic regions where WDR5 is bound and to assess the displacement of WDR5 from these regions upon inhibitor treatment.[10][11][12][13][14]
-
Principle: Cells are treated with a cross-linking agent to covalently link proteins to DNA. The chromatin is then sheared, and an antibody specific to WDR5 is used to immunoprecipitate the WDR5-DNA complexes. The associated DNA is then purified and sequenced to identify the binding sites.
-
Methodology:
-
Cells are treated with this compound or a vehicle control.
-
Proteins are cross-linked to DNA using formaldehyde.
-
Chromatin is extracted and sheared into smaller fragments by sonication or enzymatic digestion.
-
An antibody against WDR5 is used to immunoprecipitate the WDR5-bound chromatin fragments.
-
The cross-links are reversed, and the DNA is purified.
-
The purified DNA is prepared for next-generation sequencing.
-
Sequencing reads are aligned to a reference genome, and peak calling algorithms are used to identify regions of WDR5 enrichment.
-
A comparison of WDR5 binding profiles between inhibitor-treated and control cells reveals the extent of WDR5 displacement from chromatin.
-
Conclusion
This compound is a potent and specific inhibitor of the WDR5 WIN site, demonstrating significant anti-proliferative effects in cancer cell lines. Its mechanism of action, involving the displacement of WDR5 from chromatin and subsequent induction of translational stress and apoptosis, provides a strong rationale for its further development as a therapeutic agent. The detailed structural and experimental data presented in this guide offer a comprehensive understanding of the core principles underlying this compound inhibition, providing a valuable resource for researchers in the field of drug discovery and cancer biology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting the WIN Site of WDR5 | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
- 4. Discovery and Structure-Based Optimization of Potent and Selective WDR5 Inhibitors Containing a Dihydroisoquinolinone Bicyclic Core - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. Molecular Devices Support Portal [support.moleculardevices.com]
- 8. poly-dtech.com [poly-dtech.com]
- 9. dcreport.org [dcreport.org]
- 10. encodeproject.org [encodeproject.org]
- 11. WDR5 is a conserved regulator of protein synthesis gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) [illumina.com]
- 13. ChIP-Seq | Core Bioinformatics group [corebioinf.stemcells.cam.ac.uk]
- 14. Chromatin immunoprecipitation - Wikipedia [en.wikipedia.org]
WDR5-IN-4 TFA: A Technical Guide to its Impact on Histone H3K4 Methylation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
WDR5-IN-4 TFA is a potent and specific inhibitor of the WD repeat-containing protein 5 (WDR5). WDR5 is a critical scaffolding protein within the MLL/SET1 family of histone methyltransferase complexes, which are responsible for the methylation of histone H3 at lysine 4 (H3K4). This modification is a key epigenetic mark associated with active gene transcription. By targeting the WDR5-interaction (WIN) site, this compound disrupts the assembly and function of these complexes, leading to a downstream reduction in H3K4 methylation and altered gene expression. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on H3K4 methylation, and detailed experimental protocols for its characterization.
Introduction to WDR5 and H3K4 Methylation
Histone H3 lysine 4 (H3K4) methylation is a crucial epigenetic modification that plays a pivotal role in regulating gene expression. This modification exists in three states: mono-, di-, and tri-methylation (H3K4me1, H3K4me2, and H3K4me3), each with distinct genomic localizations and functions. H3K4me3 is predominantly found at the transcription start sites (TSSs) of active genes, while H3K4me1 is enriched at enhancers.
The deposition of these methyl marks is catalyzed by a family of enzymes known as histone methyltransferases (HMTs). The MLL (Mixed Lineage Leukemia)/SET1 family of complexes are the primary enzymes responsible for H3K4 methylation in mammals. These multi-subunit complexes require a core set of proteins for their stability and catalytic activity. One such essential component is WDR5.[1][2] WDR5 acts as a scaffold, facilitating the interaction between the catalytic subunit (e.g., MLL1) and other core components, such as RBBP5, ASH2L, and DPY30, collectively known as the WRAD complex.[3][4][5] The integrity of this complex is paramount for efficient H3K4 methylation.[1][2]
Mechanism of Action of this compound
This compound is a small molecule inhibitor that specifically targets the "WIN" (WDR5-Interaction) site of WDR5. This site is a conserved pocket on the surface of WDR5 that recognizes and binds to a specific arginine-containing motif present in MLL proteins. By competitively binding to this WIN site, this compound prevents the interaction between WDR5 and MLL, thereby disrupting the formation and function of the MLL/SET1 complexes. This disruption leads to a reduction in the catalytic activity of the complex and a subsequent decrease in global and locus-specific H3K4 methylation.
Quantitative Impact on Histone H3K4 Methylation
While specific quantitative data for this compound's direct impact on H3K4 methylation levels is not extensively published, studies on other WDR5 inhibitors and degraders provide valuable insights into the expected effects. The inhibition of the WDR5-MLL interaction is anticipated to lead to a dose- and time-dependent reduction in H3K4 methylation levels.
| Inhibitor/Method | Cell Line | Target | Effect on H3K4 Methylation | Reference |
| WDR5-47 (WDR5 inhibitor) | PANC02 (pancreatic cancer) | H3K4me3 | Dose-dependent decrease | [1] |
| MS67 (WDR5 degrader) | Eμ-Myc cells | H3K4me1/2/3 | Reduction in global H3K4 methylation levels | [6] |
| WDR5 depletion (RNAi) | HCT116, SW620, RKO (colon cancer) | H3K4me3 | Reduced H3K4me3 levels | [7] |
| OICR-9429 (WDR5 inhibitor) | Colon cancer cell lines | H3K4me3 | Reduced H3K4me3 levels | [7] |
Signaling Pathway
The WDR5-containing histone methyltransferase complex plays a central role in the regulation of gene transcription through H3K4 methylation. The following diagram illustrates the core components of this pathway and the inhibitory action of this compound.
Caption: WDR5-MLL/SET1 complex and the inhibitory mechanism of this compound.
Experimental Protocols
Western Blotting for Histone H3K4 Methylation
This protocol details the procedure for assessing global changes in H3K4 methylation levels upon treatment with this compound.
1. Cell Culture and Treatment:
-
Culture cells of interest to 70-80% confluency.
-
Treat cells with a range of concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for various time points (e.g., 24, 48, 72 hours).
2. Histone Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a hypotonic buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, with protease and phosphatase inhibitors).
-
Isolate nuclei by centrifugation.
-
Resuspend nuclei in 0.2 N HCl and incubate overnight at 4°C with rotation to extract histones.
-
Centrifuge to pellet debris and collect the supernatant containing histones.
-
Neutralize the acid with 2 M NaOH.
3. Protein Quantification:
-
Determine the protein concentration of the histone extracts using a Bradford or BCA assay.
4. SDS-PAGE and Electrotransfer:
-
Denature 10-20 µg of histone extract per lane by boiling in SDS-PAGE loading buffer.
-
Separate proteins on a 15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8][9]
-
Incubate the membrane with primary antibodies specific for H3K4me1, H3K4me2, H3K4me3, and total Histone H3 (as a loading control) overnight at 4°C.[9]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection and Quantification:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the methylated H3 bands to the total H3 band intensity.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol outlines the workflow for identifying genome-wide changes in H3K4 methylation patterns following treatment with this compound.
1. Cell Treatment and Cross-linking:
-
Treat cells with this compound and a vehicle control as described in the Western blot protocol.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
2. Chromatin Preparation:
-
Harvest and lyse the cells to isolate nuclei.
-
Resuspend nuclei in a lysis buffer and sonicate the chromatin to an average fragment size of 200-500 bp.
3. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the chromatin overnight at 4°C with antibodies specific for H3K4me1, H3K4me2, H3K4me3, or a negative control IgG.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
4. DNA Elution and Purification:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
5. Library Preparation and Sequencing:
-
Prepare sequencing libraries from the purified ChIP DNA according to the manufacturer's instructions (e.g., Illumina).
-
Perform high-throughput sequencing.
6. Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify regions of enrichment for each H3K4 methylation mark.
-
Compare the enrichment profiles between this compound-treated and control samples to identify differential binding sites.
-
Annotate the differential peaks to nearby genes and perform pathway analysis.
Experimental Workflow Visualization
The following diagram illustrates the overall experimental workflow to assess the impact of this compound on H3K4 methylation.
Caption: Experimental workflow for analyzing this compound's effects.
Conclusion
This compound represents a powerful chemical probe for studying the role of WDR5 and H3K4 methylation in gene regulation and disease. By disrupting the WDR5-MLL interaction, this inhibitor provides a valuable tool to dissect the downstream consequences on the epigenome and cellular function. The methodologies and data presented in this guide offer a comprehensive framework for researchers and drug development professionals to investigate the impact of this compound and similar compounds on histone H3K4 methylation. Further quantitative studies on this compound are warranted to fully elucidate its precise effects on the different states of H3K4 methylation and to advance its potential as a therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer [frontiersin.org]
- 3. The complex activities of the SET1/MLL complex core subunits in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactome | Formation of WDR5-containing histone-modifying complexes [reactome.org]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. WDR5 supports colon cancer cells by promoting methylation of H3K4 and suppressing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Western Blot Protocol | Proteintech Group [ptglab.com]
- 9. Histone western blot protocol | Abcam [abcam.com]
Downstream Targets of WDR5-IN-4 TFA Treatment: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
WD repeat domain 5 (WDR5) has emerged as a critical scaffolding protein in numerous epigenetic regulatory complexes, playing a pivotal role in orchestrating gene expression. Its involvement in the assembly and function of histone methyltransferase complexes, particularly the MLL/SET complexes responsible for histone H3 lysine 4 (H3K4) methylation, has positioned it as a key player in both normal development and oncogenesis.[1][2][3] The aberrant activity of WDR5 has been implicated in a variety of cancers, including leukemia, breast cancer, prostate cancer, and glioblastoma, making it a compelling target for therapeutic intervention.[2][4][5]
WDR5-IN-4 is a potent and specific small-molecule inhibitor that targets the "WIN" (WDR5 interaction) site of WDR5 with high affinity.[6][7] This guide provides a comprehensive technical overview of the downstream molecular targets and cellular consequences of WDR5-IN-4 TFA treatment, offering valuable insights for researchers and drug development professionals in the field of oncology and epigenetic therapy.
Mechanism of Action of this compound
WDR5-IN-4 acts as a competitive inhibitor of the WDR5 WIN site, a conserved arginine-binding pocket that is crucial for the interaction of WDR5 with its binding partners, including the MLL1 protein.[6][8] By occupying this site, WDR5-IN-4 effectively displaces WDR5 from its chromatin-associated complexes.[6][8] This disruption initiates a cascade of downstream events, primarily impacting transcriptional regulation and cellular homeostasis. The primary mechanisms of action are twofold: the disruption of H3K4 methylation and the suppression of protein synthesis gene expression.
Core Downstream Effects of this compound Treatment
Inhibition of H3K4 Methylation and Transcriptional Dysregulation
A primary and well-established consequence of WDR5 inhibition is the disruption of the MLL/SET1 histone methyltransferase complexes.[2] This leads to a global reduction in histone H3 lysine 4 trimethylation (H3K4me3), a key epigenetic mark associated with active gene transcription.[1][5] The treatment with WDR5 inhibitors has been shown to decrease H3K4me3 levels, leading to the transcriptional repression of key oncogenes.[5]
Suppression of Protein Synthesis and Induction of Nucleolar Stress
A more recently elucidated and critical downstream effect of WDR5 inhibition is the displacement of WDR5 from the chromatin of protein synthesis genes (PSGs), which include genes encoding ribosomal proteins and other components of the translation machinery.[8][9] This leads to a significant downregulation of PSG expression, resulting in impaired ribosome biogenesis and a subsequent reduction in global protein synthesis.[8][9] The ensuing "nucleolar stress" triggers the activation of the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in cancer cells.[8][9]
Impact on MYC-Driven Oncogenesis
The oncoprotein MYC is a master transcriptional regulator that is frequently deregulated in cancer. WDR5 has been identified as a critical cofactor for MYC, facilitating its recruitment to chromatin and the subsequent activation of its target genes.[1][3] WDR5-IN-4 treatment, by displacing WDR5 from chromatin, can indirectly inhibit MYC-driven transcriptional programs, thereby contributing to its anti-cancer activity.[3]
Quantitative Analysis of this compound Effects
The following tables summarize the quantitative data on the binding affinity, cellular potency, and downstream effects of this compound and related WIN-site inhibitors.
Table 1: Binding Affinity and Cellular Potency of this compound
| Parameter | Value | Cell Line | Reference |
| Kd for WDR5 | 0.1 nM | - | [6][7] |
| GI50 | 3.20 µM | MV4;11 (MLL-rearranged leukemia) | [6][7] |
| GI50 | 25.4 µM | K562 (Chronic myeloid leukemia) | [6][7] |
Table 2: Downstream Cellular Effects of this compound
| Cellular Effect | Cell Line | Treatment Conditions | Quantitative Measurement | Reference |
| Apoptosis Induction | MV4;11 | 2 µM, 6 days | Increase in sub-G1 cell population | [6][7] |
| Cell Cycle Arrest | MV4;11 | 2 µM, 6 days | Arrest at sub-G1 phase | [6][7] |
Experimental Protocols
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
Objective: To identify the genomic regions where WDR5 is displaced by this compound.
Protocol Outline:
-
Cell Culture and Treatment: Culture cancer cells (e.g., MV4;11) to ~80% confluency and treat with either DMSO (vehicle control) or this compound at the desired concentration and time point.
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Sonication: Lyse the cells and sonicate the chromatin to an average fragment size of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for WDR5 overnight at 4°C. Use a non-specific IgG as a negative control.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washing: Perform a series of washes to remove non-specifically bound proteins and DNA.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using a standard phenol-chloroform extraction or a commercial kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions of WDR5 enrichment. Compare the WDR5 binding profiles between DMSO and this compound-treated samples to identify regions of WDR5 displacement.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis following this compound treatment.
Protocol Outline:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with this compound at various concentrations for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Quantification: Quantify the percentage of apoptotic cells in each treatment group.
Conclusion
This compound represents a promising class of targeted therapeutics that exploit the epigenetic vulnerabilities of cancer cells. Its multifaceted mechanism of action, encompassing the disruption of H3K4 methylation, suppression of protein synthesis, and inhibition of MYC-driven oncogenesis, underscores the central role of WDR5 in maintaining the malignant state. The downstream consequences of this compound treatment, including the induction of nucleolar stress and p53-dependent apoptosis, provide a strong rationale for its continued investigation and development as an anti-cancer agent. This technical guide provides a foundational understanding of the downstream targets of this compound, offering valuable insights for researchers dedicated to advancing the field of epigenetic cancer therapy.
References
- 1. The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Discovery of Potent and Selective WDR5 Proteolysis Targeting Chimeras as Potential Therapeutics for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. WDR5 facilitates EMT and metastasis of CCA by increasing HIF-1α accumulation in Myc-dependent and independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WDR5 WD repeat domain 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. WDR5 is a conserved regulator of protein synthesis gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
WDR5-IN-4 TFA and its Role in Inducing Nucleolar Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of WDR5-IN-4 TFA, a potent and selective inhibitor of the WD repeat-containing protein 5 (WDR5). WDR5 is a crucial scaffolding protein involved in the regulation of gene expression, and its inhibition has emerged as a promising strategy in cancer therapy. This document details the mechanism of action of this compound, with a particular focus on its ability to induce nucleolar stress, leading to p53-dependent apoptosis in cancer cells. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's activity and its investigation.
Introduction to WDR5 and Nucleolar Stress
WD repeat-containing protein 5 (WDR5) is a highly conserved protein that acts as a critical component of multiple protein complexes, including the MLL/SET histone methyltransferases, which are responsible for histone H3 lysine 4 (H3K4) methylation, a key mark of active transcription[1][2]. WDR5 contains a central channel with a "WIN" (WDR5-interaction) site that binds to specific arginine-containing motifs in its partner proteins, thereby scaffolding the assembly of these regulatory complexes on chromatin[3][4]. Given its role in gene regulation, aberrant WDR5 activity has been implicated in various cancers[5].
Nucleolar stress is a cellular response to impaired ribosome biogenesis, a fundamental process for cell growth and proliferation that primarily occurs in the nucleolus. Disruption of any step in this intricate process, from ribosomal DNA (rDNA) transcription to ribosome assembly, can trigger a signaling cascade that ultimately leads to cell cycle arrest and apoptosis, often mediated by the tumor suppressor protein p53[1][5][6].
This compound: A Potent WIN Site Inhibitor
This compound (also known as compound C6) is a small molecule inhibitor that specifically targets the WIN site of WDR5 with high affinity[7][8]. By binding to the WIN site, this compound competitively inhibits the interaction of WDR5 with its binding partners, leading to its displacement from chromatin[5][7][9]. This displacement has profound effects on the transcription of WDR5 target genes, a significant portion of which are ribosomal protein genes (RPGs)[2][5].
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Value | Reference |
| Binding Affinity (Kd) for WDR5 | 0.1 nM | [7][8] |
Table 1: Binding Affinity of this compound. This table shows the high-affinity binding of this compound to its target protein, WDR5.
| Cell Line | GI50 (µM) | Treatment Duration | Reference |
| MV4:11 (MLL-rearranged leukemia) | 3.20 | 3 days | [7][8] |
| K562 (Chronic myeloid leukemia) | 25.4 | 3 days | [7][8] |
Table 2: Anti-proliferative Activity of this compound. This table presents the half-maximal growth inhibition (GI50) values of this compound in different cancer cell lines, highlighting its potency, particularly in MLL-rearranged leukemia cells.
Mechanism of Action: Linking WDR5 Inhibition to Nucleolar Stress
The primary mechanism by which this compound exerts its anti-cancer effects is through the induction of nucleolar stress, which culminates in p53-mediated apoptosis[1][5][9]. The key steps in this signaling pathway are outlined below.
Caption: Signaling cascade initiated by this compound.
Displacement of WDR5 from Chromatin
This compound's binding to the WIN site prevents WDR5 from associating with chromatin at the promoter regions of a specific subset of genes, most notably the ribosomal protein genes (RPGs)[2][5].
Downregulation of Ribosomal Protein Gene Expression
The displacement of WDR5 from RPG promoters leads to a rapid and sustained decrease in their transcription[5]. This reduction in the availability of ribosomal proteins is a direct trigger for nucleolar stress.
Induction of Nucleolar Stress and p53 Activation
The impaired ribosome biogenesis resulting from reduced RPG expression activates a nucleolar stress response[1]. This stress response leads to the stabilization and activation of the p53 tumor suppressor protein[5][9].
p53-Mediated Apoptosis
Activated p53 then transcriptionally upregulates the expression of pro-apoptotic genes, ultimately leading to programmed cell death in the cancer cells[5]. The dependence of this compound's cytotoxic effects on a functional p53 pathway has been experimentally demonstrated[3].
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the connection between this compound and nucleolar stress.
Cell Viability Assay
This protocol is used to determine the anti-proliferative effects of this compound.
-
Cell Seeding: Plate cancer cells (e.g., MV4:11, K562) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-50 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) to each well and measure luminescence according to the manufacturer's instructions.
-
Data Analysis: Normalize the luminescence readings to the DMSO control and calculate the GI50 values using a suitable software (e.g., GraphPad Prism).
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is designed to demonstrate the displacement of WDR5 from chromatin upon treatment with this compound.
-
Cell Treatment and Cross-linking: Treat cells with this compound or DMSO for a specified time (e.g., 4 hours). Cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-WDR5 antibody or a control IgG overnight at 4°C.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated chromatin.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.
-
Analysis: Analyze the purified DNA by qPCR using primers specific for RPG promoters or by next-generation sequencing (ChIP-Seq) to assess genome-wide WDR5 occupancy.
RNA-Sequencing (RNA-Seq) Analysis
This protocol is used to identify the genes whose expression is altered by this compound treatment.
-
Cell Treatment and RNA Extraction: Treat cells with this compound or DMSO. Extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
Library Preparation: Prepare sequencing libraries from the extracted RNA, including steps for rRNA depletion, fragmentation, reverse transcription, and adapter ligation.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries.
-
Data Analysis: Align the sequencing reads to a reference genome and perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon this compound treatment. Gene Ontology (GO) analysis can be performed to identify enriched biological pathways.
Apoptosis Assay
This protocol is for quantifying the induction of apoptosis by this compound.
-
Cell Treatment: Treat cells with this compound (e.g., 2 µM) or DMSO for a specified period (e.g., 6 days).
-
Cell Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in the treated versus control samples.
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound.
Caption: A representative experimental workflow.
Conclusion
This compound is a powerful chemical probe for studying the functions of WDR5 and a promising lead compound for the development of novel anti-cancer therapeutics. Its mechanism of action, centered on the displacement of WDR5 from chromatin and the subsequent induction of nucleolar stress and p53-dependent apoptosis, provides a clear rationale for its therapeutic potential. The experimental protocols and workflows detailed in this guide offer a robust framework for researchers to further investigate the biological effects of this compound and to explore its utility in various cancer contexts. A thorough understanding of the intricate connection between WDR5 inhibition and the nucleolar stress response will be pivotal in advancing the clinical translation of this class of inhibitors.
References
- 1. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WDR5 is a conserved regulator of protein synthesis gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ribosome subunit attrition and activation of the p53–MDM4 axis dominate the response of MLL-rearranged cancer cells to WDR5 WIN site inhibition [elifesciences.org]
- 4. p53 Integrates Temporal WDR5 Inputs during Neuroectoderm and Mesoderm Differentiation of Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for WDR5-IN-4 TFA in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of WDR5-IN-4 TFA, a potent and selective inhibitor of the WD repeat-containing protein 5 (WDR5). This compound targets the WDR5-interaction (WIN) site, disrupting its interaction with key binding partners and leading to anti-proliferative effects in various cancer cell lines. These guidelines cover the mechanism of action, preparation and storage, and detailed protocols for common in vitro cell culture experiments, including cell viability assays and analysis of downstream signaling.
Introduction
WD repeat-containing protein 5 (WDR5) is a crucial scaffolding protein involved in the assembly and function of multiple epigenetic regulatory complexes, most notably the MLL/SET histone methyltransferase complexes responsible for histone H3 lysine 4 (H3K4) methylation.[1][2] By binding to the WIN site of WDR5, small molecule inhibitors can displace it from chromatin, thereby disrupting the expression of target genes.[3][4] this compound is a high-affinity inhibitor of the WDR5 WIN site with a dissociation constant (Kd) of 0.1 nM.[5][6] Its primary mechanism of action involves the displacement of WDR5 from chromatin, leading to a reduction in the expression of genes involved in protein synthesis.[3][4] This subsequently induces nucleolar stress, translational inhibition, and p53-dependent apoptosis in cancer cells.[3] These characteristics make this compound a valuable tool for cancer research and drug development.
Mechanism of Action Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound.
Caption: Signaling pathway of this compound.
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound in various cancer cell lines.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| MV4:11 | MLL-rearranged Leukemia | GI50 (3 days) | 3.20 µM | [5][6] |
| K562 | Chronic Myelogenous Leukemia | GI50 (3 days) | 25.4 µM | [5][6] |
| MV4:11 | MLL-rearranged Leukemia | Apoptosis Induction | Observed at 2 µM (6 days) | [5][6] |
| MV4:11 | MLL-rearranged Leukemia | Cell Cycle Arrest | Sub-G1 phase at 2 µM (6 days) | [5][6] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes
Procedure:
-
This compound is soluble in DMSO. To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, for 1 mg of this compound (M.W. 612.65 g/mol ), add 163.29 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming and sonication may be required.[5]
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[5] When stored under nitrogen and away from moisture, stability is enhanced.[5]
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol provides a general framework. Specific details may need to be optimized for your cell line and assay kit.
Experimental Workflow:
Caption: Workflow for a cell viability assay.
Procedure:
-
Cell Seeding: Seed your cells of interest (e.g., MV4:11, K562) into a 96-well plate at a predetermined optimal density. Allow the cells to adhere and resume logarithmic growth for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound from your stock solution in complete cell culture medium. A typical concentration range to test would be 0-50 µM.[5][6] Include a DMSO-only control with the same final concentration of DMSO as the highest concentration of this compound used.
-
Cell Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of this compound or the DMSO control.
-
Incubation: Incubate the plate for the desired time period, for example, 3 days.[5][6]
-
Viability Assessment: After the incubation period, assess cell viability using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence according to the assay protocol. Normalize the data to the DMSO-treated control cells and plot the results to determine the GI50 (concentration that causes 50% inhibition of cell growth).
Western Blot Analysis for Downstream Effects
This protocol can be used to assess changes in protein expression levels, such as those involved in apoptosis (e.g., cleaved PARP, cleaved Caspase-3) or cell cycle regulation, following treatment with this compound.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., 2 µM for MV4:11 cells) and for the appropriate duration (e.g., 6 days for apoptosis induction).[5][6] Include a DMSO-treated control.
-
Cell Lysis: After treatment, harvest the cells and prepare whole-cell lysates using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-cleaved PARP, anti-p53) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Analyze the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative changes in protein expression.
Concluding Remarks
This compound is a powerful research tool for investigating the roles of WDR5 in gene regulation and cancer biology. The protocols provided here offer a starting point for utilizing this inhibitor in cell culture experiments. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure reliable and reproducible results. Careful handling and storage of the compound are essential for maintaining its activity.
References
- 1. Frontiers | The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer [frontiersin.org]
- 2. WDR5 associates with histone H3 methylated at K4 and is essential for H3 K4 methylation and vertebrate development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
How to dissolve and store WDR5-IN-4 TFA for long-term use
For Researchers, Scientists, and Drug Development Professionals
These detailed application notes provide protocols for the dissolution and long-term storage of WDR5-IN-4 TFA, a potent inhibitor of the WIN site of WD repeat-containing protein 5 (WDR5), to ensure its stability and efficacy in experimental settings.
Product Information
This compound (Trifluoroacetate salt) is a high-affinity small molecule inhibitor targeting the WDR5-interaction (WIN) site.[1][2][3] WDR5 is a critical scaffolding protein involved in the assembly of histone methyltransferase complexes, such as MLL/SET, and plays a key role in gene regulation.[2][4][5] It is also recognized as a crucial cofactor for the MYC oncoprotein, implicating it in the progression of various cancers.[6][7] Inhibition of the WDR5 WIN site can displace it from chromatin, leading to the suppression of target gene expression, cell cycle arrest, and apoptosis in cancer cells.[1][2][8]
Quantitative Data Summary
For optimal experimental outcomes, proper handling and storage of this compound are essential. The following table summarizes the key quantitative data for the dissolution and storage of this compound.
| Parameter | Value | Source |
| Storage of Solid | Store as a powder at -20°C for up to 3 years or 4°C for up to 2 years. | [9] |
| Stock Solution Solvent | Dimethyl sulfoxide (DMSO) | [1] |
| Recommended Stock Conc. | 10 mM | [1] |
| Long-Term Storage (Stock) | Aliquot and store at -80°C for up to 6 months. | [1][9] |
| Short-Term Storage (Stock) | Aliquot and store at -20°C for up to 1 month. | [1][9] |
| Storage Precautions | Store under nitrogen, away from moisture. Avoid repeated freeze-thaw cycles. | [1][10] |
| Molecular Weight | 612.41 g/mol | [11] |
Experimental Protocols
Preparation of a 10 mM Stock Solution
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Protocol:
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the compound, as TFA salts can be moisture-sensitive.[10]
-
Calculation: Calculate the volume of DMSO required to achieve a 10 mM stock solution. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 612.41 g/mol ), you would add 163.3 µL of DMSO.
-
Calculation: (1 mg / 612.41 g/mol ) / (10 mmol/L) = 0.0001633 L = 163.3 µL
-
-
Dissolution: Carefully add the calculated volume of anhydrous DMSO directly to the vial containing the this compound powder.
-
Solubilization: Vortex the solution gently for 1-2 minutes until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain. If necessary, gentle warming in a water bath (37°C) for a short period can aid dissolution.
-
Aliquotting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes.[1][9]
-
Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
Long-Term Storage Protocol
Protocol:
-
Immediate Storage: Immediately after aliquotting, place the stock solution aliquots in a freezer.
-
Optimal Temperature: For long-term stability (up to 6 months), store the aliquots at -80°C.[1] For shorter-term storage (up to 1 month), -20°C is acceptable.[1]
-
Protection from Moisture: Ensure the storage container is sealed tightly to protect the compound from moisture. Storing under an inert gas like nitrogen is recommended for optimal stability.[1]
-
Thawing: When ready to use, remove a single aliquot from the freezer and allow it to thaw completely at room temperature. Before opening, centrifuge the tube briefly to collect the entire volume at the bottom.
-
Working Solution Preparation: Prepare the final working solution by diluting the stock solution in the appropriate cell culture medium or experimental buffer. It is recommended to prepare the working solution fresh for each experiment.[1] Ensure the final concentration of DMSO is kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.[9]
Mandatory Visualizations
WDR5 Signaling Pathway Inhibition
The following diagram illustrates a simplified signaling pathway involving WDR5 and the mechanism of action for WDR5-IN-4. WDR5 acts as a scaffold for the MLL/SET complex, which is responsible for histone H3 lysine 4 (H3K4) methylation, a mark associated with active gene transcription. WDR5 also interacts with the oncoprotein MYC, facilitating its recruitment to chromatin. WDR5-IN-4 binds to the WIN site of WDR5, disrupting these interactions.
Caption: Simplified WDR5 signaling and inhibition pathway.
Experimental Workflow for Cellular Assays
This diagram outlines a typical experimental workflow for evaluating the cellular effects of this compound, from stock solution preparation to data analysis.
Caption: General workflow for in vitro this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting the WIN Site of WDR5 | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
- 3. glpbio.com [glpbio.com]
- 4. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]
- 5. WDR5 - Wikipedia [en.wikipedia.org]
- 6. Interaction with WDR5 Promotes Target Gene Recognition and Tumorigenesis by MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. captivatebio.com [captivatebio.com]
- 10. lcms.cz [lcms.cz]
- 11. keyorganics.net [keyorganics.net]
Application of WDR5-IN-4 TFA in the Study of MYC-Driven Cancers
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The MYC family of oncoproteins (c-MYC, N-MYC, L-MYC) are transcription factors that are deregulated in a majority of human cancers, contributing to approximately 100,000 cancer-related deaths annually in the United States alone.[1] Their profound impact on cell growth, proliferation, and metabolism makes them a critical target for cancer therapy.[1][2] However, the intrinsically disordered nature of MYC proteins has rendered them historically "undruggable."[3][4] A promising alternative strategy is to target the cofactors essential for MYC's oncogenic activity.[3]
Recent discoveries have highlighted the pivotal role of WD repeat-containing protein 5 (WDR5) as a critical cofactor for MYC.[1][2] WDR5 facilitates the recruitment of MYC to a significant portion of its target genes on chromatin.[1][5] The interaction between MYC and WDR5 is crucial for MYC-driven tumorigenesis, and its disruption leads to tumor regression in preclinical models.[3][6] WDR5-IN-4 TFA (also known as Compound C6) is a potent and specific inhibitor of the WDR5-interaction (WIN) site, a pocket on WDR5 that is critical for its chromatin association.[7][8] By displacing WDR5 from chromatin, this compound indirectly disrupts the WDR5-MYC interaction at key gene loci, leading to anti-cancer effects.[3][9]
These application notes provide a comprehensive overview of the use of this compound as a chemical probe to investigate the biology of MYC-driven cancers and to evaluate the therapeutic potential of targeting the WDR5-MYC axis.
Mechanism of Action
This compound is a small molecule inhibitor that binds to the WIN site of WDR5 with high affinity.[7][8] This binding event displaces WDR5 from chromatin, particularly at genes involved in protein synthesis, such as ribosomal protein genes.[5][9] The delocalization of WDR5 from these sites prevents the effective recruitment of MYC, thereby downregulating the transcription of MYC target genes essential for rapid cell growth and proliferation.[3][9] The subsequent inhibition of protein synthesis leads to nucleolar stress, cell cycle arrest, and ultimately, apoptosis in cancer cells.[7][8]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line(s) | Reference(s) |
| Binding Affinity (Kd) | 0.1 nM | - | [7][8] |
| GI50 | 3.20 µM | MV4;11 (MLL-rearranged leukemia) | [7][8] |
| GI50 | 25.4 µM | K562 (Chronic myeloid leukemia) | [7][8] |
Signaling Pathway and Inhibitor Action
Caption: WDR5-MYC signaling and this compound inhibition.
Experimental Workflow
Caption: Workflow for evaluating this compound.
Detailed Methodologies
Cell Viability Assay (MTS Assay)
This protocol is adapted from standard MTS assay procedures and is suitable for determining the GI50 of this compound in adherent or suspension MYC-driven cancer cell lines.
Materials:
-
MYC-driven cancer cell lines (e.g., Burkitt's lymphoma cell lines like Ramos, or neuroblastoma cell lines like IMR-32)
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well clear-bottom, opaque-walled plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
For adherent cells, seed 2,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate overnight to allow for cell attachment.
-
For suspension cells, seed 10,000-50,000 cells per well in 100 µL of complete medium.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO-containing medium).
-
-
Treatment:
-
Add 100 µL of the diluted compound or vehicle control to the appropriate wells, resulting in a final volume of 200 µL.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTS Addition:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media-only wells).
-
Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized values against the log of the inhibitor concentration and fit a dose-response curve to calculate the GI50 value.
-
Co-Immunoprecipitation (Co-IP) to Assess WDR5-MYC Interaction
This protocol describes the immunoprecipitation of endogenous WDR5 to detect its interaction with endogenous MYC.
Materials:
-
MYC-driven cancer cells
-
This compound
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors)
-
Anti-WDR5 antibody for IP (validated for IP)
-
Anti-MYC antibody for Western blotting
-
Normal Rabbit/Mouse IgG (Isotype control)
-
Protein A/G magnetic beads
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to ~80-90% confluency.
-
Treat cells with this compound (e.g., 5 µM) or vehicle (DMSO) for 4-6 hours.
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in ice-cold Co-IP Lysis Buffer for 30 minutes on a rotator at 4°C.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (cell lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate ~1-2 mg of pre-cleared lysate with 2-4 µg of anti-WDR5 antibody or isotype control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Collect the beads using a magnetic stand and wash 3-5 times with ice-cold Co-IP Lysis Buffer.
-
Elute the protein complexes by resuspending the beads in 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with anti-MYC and anti-WDR5 antibodies. A reduction in the co-immunoprecipitated MYC in the this compound-treated sample compared to the vehicle control indicates disruption of the interaction.[4]
-
Chromatin Immunoprecipitation (ChIP) for WDR5 and MYC Occupancy
This protocol allows for the investigation of WDR5 and MYC binding to the promoters of MYC target genes.
Materials:
-
MYC-driven cancer cells
-
This compound
-
Formaldehyde (37%)
-
Glycine
-
ChIP Lysis Buffer, Wash Buffers, and Elution Buffer
-
Sonicator
-
Anti-WDR5 and anti-MYC antibodies (ChIP-grade)
-
Normal Rabbit/Mouse IgG
-
Protein A/G magnetic beads
-
qPCR reagents and primers for MYC target genes (e.g., RPLP1, NPM1) and a negative control region.
Procedure:
-
Cross-linking and Chromatin Preparation:
-
Treat cells with this compound or vehicle as described for Co-IP.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the reaction with glycine (125 mM final concentration).
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-800 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with anti-WDR5, anti-MYC, or IgG control antibodies overnight at 4°C.
-
Capture the antibody-chromatin complexes with Protein A/G beads.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a spin column or phenol-chloroform extraction.
-
-
qPCR Analysis:
-
Perform quantitative PCR using primers specific for the promoter regions of known MYC target genes.
-
Analyze the data using the percent input method. A decrease in the enrichment of WDR5 and MYC at target gene promoters in this compound-treated cells indicates displacement from chromatin.[4]
-
In Vivo Xenograft Tumor Model
This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound.
Materials:
-
MYC-driven cancer cell line
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Matrigel (optional)
-
This compound
-
Vehicle for in vivo administration (e.g., a formulation of PEG300, Tween-80, and saline)[8]
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or culture medium, optionally mixed with Matrigel at a 1:1 ratio.
-
Inject 1-10 million cells subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
-
Compound Administration:
-
Prepare the dosing solution of this compound in a suitable vehicle.
-
Administer the compound to the treatment group via the desired route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. Administer vehicle to the control group.
-
-
Monitoring and Endpoint:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (length x width²)/2).
-
Monitor animal body weight and overall health.
-
Continue treatment until tumors in the control group reach a predetermined endpoint, or for a specified duration.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
At the end of the study, tumors can be excised, weighed, and processed for pharmacodynamic analyses (e.g., Western blotting for MYC target proteins, immunohistochemistry).
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of tumor growth inhibition. Disrupting the MYC-WDR5 interaction has been shown to cause rapid and complete tumor regression in vivo.[7]
-
Conclusion
This compound is a valuable tool for elucidating the dependence of MYC-driven cancers on the WDR5 cofactor. The protocols provided herein offer a framework for researchers to investigate the in vitro and in vivo effects of this potent WDR5 inhibitor, paving the way for a deeper understanding of MYC biology and the development of novel therapeutic strategies against these challenging malignancies.
References
- 1. Interaction with WDR5 Promotes Target Gene Recognition and Tumorigenesis by MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting MYC through WDR5 | Department of Cell and Developmental Biology | Vanderbilt University [medschool.vanderbilt.edu]
- 3. Targeting MYC through WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction with WDR5 promotes target gene recognition and tumorigenesis by MYC. | Fesik Lab | Vanderbilt University [lab.vanderbilt.edu]
- 6. Chromatin Immunoprecipitation Assays for Myc and N-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 5-Thiocyanatothiazol-2-amines Disrupting WDR5-MYC Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for In Vivo Administration of WDR5-IN-4 TFA in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the in vivo administration and dosing of WDR5-IN-4 TFA, a potent inhibitor of the WD repeat-containing protein 5 (WDR5), in mouse models. This compound, also known as Compound C6, is a valuable tool for studying the biological functions of WDR5 and for preclinical assessment of WDR5-targeted therapies.
Introduction to this compound
This compound is a high-affinity small molecule inhibitor that targets the "WIN" site of WDR5, a critical protein-protein interaction domain. By binding to this site, this compound displaces WDR5 from chromatin, leading to the transcriptional repression of WDR5 target genes.[1][2] This disruption of gene regulation can induce nucleolar stress and p53-dependent apoptosis in cancer cells, making it a promising compound for cancer research.[1][3]
Mechanism of Action
The primary mechanism of action for this compound involves the inhibition of the interaction between WDR5 and its binding partners, such as the histone methyltransferase MLL1. This leads to a reduction in histone H3 lysine 4 (H3K4) methylation at specific gene loci. The signaling pathway is initiated by the binding of this compound to the WIN site on WDR5, which is a key component of the MLL/SET complex. This binding event prevents the proper assembly and function of the complex, ultimately leading to altered gene expression and cellular apoptosis.
In Vivo Administration Data
While specific in vivo studies detailing oral or intraperitoneal administration of this compound (Compound C6) are limited, data from closely related WDR5 inhibitors and a single study with this compound provide valuable guidance for experimental design.
| Compound | Mouse Model | Administration Route | Dosage | Dosing Schedule | Reference |
| This compound | Rnf220+/- mice | Intrauterine injection | 100 µg | Single dose | N/A |
| WDR5 Inhibitor C16 | Glioblastoma xenograft | Intraperitoneal (i.p.) | 10 mg/kg | Daily | [4] |
| WDR5 Inhibitor '3' | MV4:11 xenograft | Intraperitoneal (i.p.) | 50, 75, 100 mg/kg | Daily | [5] |
| WDR5 Inhibitor C10 | MV4:11 xenograft | Oral gavage (p.o.) | 100 mg/kg | Daily or twice daily | N/A |
| WDR5 Degrader MS67 | MV4;11 xenograft | Intraperitoneal (i.p.) | 75 mg/kg | Twice daily | [6] |
Experimental Protocols
Formulation of this compound for In Vivo Administration
Proper formulation is critical for achieving desired exposure and efficacy in vivo. This compound has limited aqueous solubility, requiring a suitable vehicle for administration. The following are suggested formulations based on commercially available information. It is recommended to perform a small-scale formulation test to ensure solubility and stability before preparing a large batch.
Formulation 1: For Intraperitoneal (i.p.) or Intravenous (i.v.) Injection
-
Vehicle Composition:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Preparation Protocol:
-
Dissolve this compound in DMSO to create a stock solution.
-
Add PEG300 to the DMSO stock solution and mix thoroughly.
-
Add Tween-80 and mix until the solution is clear.
-
Add saline to reach the final volume and mix well.
-
The final solution should be clear. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.
-
Formulation 2: For Oral Gavage (p.o.) or Intraperitoneal (i.p.) Injection
-
Vehicle Composition:
-
10% DMSO
-
90% Corn Oil
-
-
Preparation Protocol:
-
Dissolve this compound in DMSO to create a stock solution.
-
Add the DMSO stock solution to corn oil and vortex thoroughly to create a uniform suspension or solution.
-
Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines a typical workflow for assessing the in vivo efficacy of this compound in a mouse xenograft model.
Protocol for Intraperitoneal (i.p.) Injection
This protocol is based on studies with structurally related WDR5 inhibitors and should be optimized for this compound.
-
Animal Model: Nude mice (e.g., BALB/c nude) bearing subcutaneous tumors (e.g., MV4:11 xenografts).
-
Preparation of Dosing Solution:
-
Prepare this compound in the desired formulation (e.g., Formulation 1) at the target concentration.
-
Ensure the solution is sterile-filtered before injection.
-
-
Dosing:
-
Administer this compound via intraperitoneal injection at a dose ranging from 10-100 mg/kg .
-
The dosing volume should be appropriate for the mouse weight (typically 5-10 mL/kg).
-
-
Dosing Schedule: Administer once or twice daily for the duration of the study.
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for any signs of toxicity.
-
Protocol for Oral Gavage (p.o.) Administration
This protocol is based on studies with other orally available WDR5 inhibitors and should be optimized for this compound.
-
Animal Model: As described for i.p. injection.
-
Preparation of Dosing Solution:
-
Prepare this compound in a suitable oral formulation (e.g., Formulation 2).
-
Ensure the formulation is a homogenous suspension or solution.
-
-
Dosing:
-
Administer this compound via oral gavage using a proper gavage needle at a dose of approximately 100 mg/kg .
-
The dosing volume should be appropriate for the mouse weight (typically 5-10 mL/kg).
-
-
Dosing Schedule: Administer once or twice daily.
-
Monitoring: As described for i.p. injection.
Logical Relationship of Experimental Considerations
Successful in vivo studies require careful consideration of multiple factors. The following diagram illustrates the logical flow of these considerations.
Disclaimer
These protocols and application notes are intended for guidance and should be adapted and optimized by the end-user for their specific experimental needs and animal models. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WDR5 WIN site inhibitor C6 TFA | WDR5 inhibitor | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based discovery of potent WD repeat domain 5 inhibitors that demonstrate efficacy and safety in preclinical animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Harnessing Synergistic Effects by Combining WDR5-IN-4 TFA with Other Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
WDR5-IN-4 TFA is a potent and specific small molecule inhibitor of the WD repeat-containing protein 5 (WDR5). It targets the "WIN" site of WDR5, a crucial interaction hub for various proteins, including the histone methyltransferase MLL1 and the oncoprotein MYC. By binding to the WIN site, this compound displaces WDR5 from chromatin, leading to a cascade of cellular events including the suppression of ribosomal protein gene expression, nucleolar stress, and ultimately, p53-dependent apoptosis in sensitive cancer cell lines.
While this compound demonstrates significant anti-cancer activity as a single agent in certain contexts, a growing body of preclinical evidence suggests that its efficacy can be dramatically enhanced through combination with other targeted therapies. This approach aims to exploit synthetic lethal interactions, overcome intrinsic or acquired resistance, and achieve a more profound and durable anti-tumor response. These application notes provide a summary of key synergistic combinations, detailed experimental protocols for their evaluation, and visual representations of the underlying biological pathways and experimental workflows.
Synergistic Combinations with this compound
Several studies have highlighted the synergistic potential of combining WDR5 inhibitors with agents targeting distinct but complementary signaling pathways. Below is a summary of promising combinations.
Table 1: Summary of Synergistic Combinations with WDR5 Inhibitors
| Combination Partner | Drug Class | Cancer Type | Observed Synergistic Effects | Reference |
| Venetoclax | BCL-2 Inhibitor | Acute Myeloid Leukemia (AML) | Enhanced apoptosis induction. | [1] |
| CX-4945 (Silmitasertib) | Casein Kinase 2 (CK2) Inhibitor | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Significant prolongation of survival in vivo, reduction in spleen size, and synergistic suppression of cell proliferation. | [2] |
| HDM2 Antagonists | HDM2 E3 Ubiquitin Ligase Inhibitor | SMARCB1-deficient Rhabdoid Tumors | Synergistic induction of p53 and blockade of cell proliferation. | [3][4][5][6] |
Note: While synergy has been reported, specific quantitative synergy scores (e.g., Combination Index values) were not detailed in the referenced abstracts for all combinations. The provided protocols outline how such quantitative data can be generated.
Experimental Protocols
Protocol 1: Assessment of Synergistic Effects on Cell Viability
This protocol describes the determination of synergistic interactions between this compound and a combination partner using a cell viability assay and subsequent calculation of the Combination Index (CI) based on the Chou-Talalay method.
Materials:
-
Cancer cell line of interest
-
This compound
-
Combination partner (e.g., Venetoclax, CX-4945, or an HDM2 antagonist)
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
-
Drug synergy analysis software (e.g., CompuSyn or similar)
Procedure:
-
Single-Agent Dose-Response: a. Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight. b. Prepare serial dilutions of this compound and the combination partner in complete medium. c. Treat the cells with a range of concentrations for each inhibitor individually for a specified duration (e.g., 72 hours). Include a vehicle-only control. d. At the end of the incubation period, assess cell viability using a suitable reagent according to the manufacturer's instructions. e. Determine the IC50 (half-maximal inhibitory concentration) for each inhibitor from the dose-response curves.
-
Combination Treatment Dose Matrix: a. Design a dose matrix with varying concentrations of this compound and the combination partner. A common approach is to use concentrations centered around the IC50 values (e.g., 0.25x, 0.5x, 1x, 2x, and 4x IC50). b. Seed cells in a 96-well plate as described above. c. Treat the cells with the single agents and their combinations as per the dose matrix. d. After the incubation period, measure cell viability.
-
Data Analysis and Synergy Quantification: a. Calculate the fraction of cells affected (Fa) for each concentration of the single agents and their combinations. Fa = 1 - (viability of treated cells / viability of control cells). b. Use a synergy analysis software (e.g., CompuSyn) to input the dose-effect data. c. The software will calculate the Combination Index (CI) based on the Chou-Talalay method.
- CI < 1: Synergism
- CI = 1: Additive effect
- CI > 1: Antagonism d. Generate Fa-CI plots (CI values at different effect levels) and isobolograms for a comprehensive visualization of the interaction.
Protocol 2: Western Blot Analysis of Apoptosis and Signaling Pathways
This protocol is for assessing the molecular mechanisms underlying the synergistic effects, focusing on key proteins in apoptosis and other relevant signaling pathways.
Materials:
-
Cancer cell line of interest
-
This compound and combination partner
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Cleaved PARP, Cleaved Caspase-3, BCL-2, MCL-1, p53, and β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: a. Seed cells in 6-well plates and treat with this compound, the combination partner, and their combination at synergistic concentrations for a specified time (e.g., 24 or 48 hours). b. Harvest the cells and lyse them using RIPA buffer. c. Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody of interest overnight at 4°C. f. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and develop the blot using a chemiluminescent substrate. h. Capture the image using an imaging system. i. Quantify the band intensities and normalize to the loading control.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the synergistic application of this compound.
Caption: this compound mechanism of action.
Caption: Workflow for synergy assessment.
Caption: Convergent apoptosis signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. sketchviz.com [sketchviz.com]
- 3. Synergistic action of WDR5 and HDM2 inhibitors in SMARCB1-deficient cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic action of WDR5 and HDM2 inhibitors in SMARCB1-deficient cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EXPOSING THE POTENTIAL OF WDR5 WIN SITE INHIBITORS FOR THE TREATMENT OF RHABDOID TUMORS [ir.vanderbilt.edu]
Measuring Changes in Gene Expression After WDR5-IN-4 TFA Exposure: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
WD repeat-containing protein 5 (WDR5) is a critical scaffolding protein involved in the assembly and function of multiple chromatin-modifying complexes, most notably the MLL/SET histone methyltransferases that catalyze the methylation of histone H3 at lysine 4 (H3K4).[1][2] This epigenetic mark is strongly associated with active gene transcription.[3] WDR5 plays a crucial role in regulating the expression of genes involved in cell proliferation and survival, and its aberrant activity has been implicated in various cancers.[3]
WDR5-IN-4 TFA is a potent and specific small molecule inhibitor that targets the WDR5-interaction (WIN) site, a pocket on the surface of WDR5 that is crucial for its interaction with other proteins and its tethering to chromatin.[4][5] By binding to the WIN site with high affinity (Kd of 0.1 nM), this compound effectively displaces WDR5 from chromatin.[4][6] This leads to a rapid and persistent decrease in the expression of a subset of WDR5 target genes, particularly those involved in protein synthesis, such as ribosomal protein genes (RPGs).[1][6] The downstream consequences of this targeted gene suppression include the induction of translational and nucleolar stress, which can culminate in p53-dependent apoptosis in cancer cells.[6][7]
These application notes provide a comprehensive overview and detailed protocols for studying the genome-wide transcriptional changes induced by this compound. The following sections outline the mechanism of action, experimental workflows, and data analysis pipelines necessary to characterize the effects of this inhibitor on gene expression.
Mechanism of Action of this compound
The primary mechanism of this compound is the disruption of WDR5's association with chromatin. This leads to a cascade of events that ultimately alter gene expression and cellular function.
Quantitative Data Summary
The following tables summarize the effects of a WDR5 WIN site inhibitor (C6, equivalent to WDR5-IN-4) on gene expression in different cancer cell lines, as determined by RNA sequencing (RNA-Seq).
Table 1: Differentially Expressed Genes in K562 Cells
K562 (human myelogenous leukemia) cells were treated for 3 days with a WDR5 inhibitor. The data shows a significant repression of genes, many of which are involved in protein synthesis.
| Treatment Group | Number of Repressed Genes (<0.05 FDR) | Number of Induced Genes (<0.05 FDR) |
| WDR5 Inhibitor (C6) | ~190 | 65 |
Data derived from the study "WDR5 is a conserved regulator of protein synthesis gene expression".[1]
Table 2: Differentially Expressed Genes in MV4:11 Cells
MV4:11 (human MLL-rearranged leukemia) cells were treated for 3 days with a WDR5 inhibitor. A substantial number of genes were found to be repressed.
| Treatment Group | Number of Repressed Genes (<0.05 FDR) | Number of Induced Genes (<0.05 FDR) |
| WDR5 Inhibitor (C6) | 462 | 72 |
Data derived from the study "Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity".
Experimental Protocols
A generalized workflow for investigating gene expression changes following this compound exposure is presented below.
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Culture: Culture the desired cell line (e.g., K562, MV4:11) in the appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as DMSO.
-
Treatment: Treat the cells with the desired concentration of this compound or a vehicle control (e.g., DMSO). The final concentration of the vehicle should be consistent across all treatment groups and typically should not exceed 0.1%.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Protocol 2: Total RNA Extraction
-
Cell Lysis: After the treatment period, harvest the cells and lyse them using a TRIzol-based reagent or a commercial RNA extraction kit.
-
Phase Separation: If using a TRIzol-based method, add chloroform and centrifuge to separate the mixture into aqueous and organic phases.
-
RNA Precipitation: Transfer the aqueous phase containing the RNA to a new tube and precipitate the RNA using isopropanol.
-
RNA Wash: Wash the RNA pellet with 75% ethanol to remove any remaining salts or contaminants.
-
RNA Resuspension: Air-dry the RNA pellet and resuspend it in nuclease-free water.
-
DNase Treatment: To remove any contaminating genomic DNA, treat the RNA sample with DNase I.
Protocol 3: RNA Quality Control
-
Quantification: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Integrity Assessment: Assess the integrity of the RNA using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >8 is generally recommended for RNA-Seq applications.
Protocol 4: RNA Sequencing and Data Analysis
-
Library Preparation: Prepare sequencing libraries from the high-quality total RNA. This typically involves rRNA depletion or poly(A) selection, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Quality Control: Perform quality control on the raw sequencing reads using tools like FastQC to assess read quality.
-
Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner such as STAR or HISAT2.
-
Gene Expression Quantification: Count the number of reads mapping to each gene to generate a raw count matrix.
-
Differential Gene Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify differentially expressed genes between the this compound-treated and control groups.
-
Pathway and Functional Enrichment Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG) on the list of differentially expressed genes to identify enriched biological processes and pathways affected by this compound treatment.
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the effects of this compound on gene expression. By employing these methods, researchers can gain valuable insights into the molecular mechanisms of WDR5 inhibition and its potential as a therapeutic strategy in cancer and other diseases. The ability to quantify changes in the transcriptome provides a powerful tool for understanding the downstream consequences of targeting this key epigenetic regulator.
References
- 1. WDR5 is a conserved regulator of protein synthesis gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. academic.oup.com [academic.oup.com]
- 5. portlandpress.com [portlandpress.com]
- 6. Discovery, evaluation and mechanism study of WDR5-targeted small molecular inhibitors for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes: Utilizing WDR5-IN-4 TFA for the Investigation of Protein Synthesis Inhibition
Introduction
WDR5-IN-4 TFA is a potent and specific small molecule inhibitor of the WD repeat-containing protein 5 (WDR5).[1][2][3] It targets the WDR5 interaction (WIN) site with high affinity, exhibiting a dissociation constant (Kd) of 0.1 nM.[1][2][3] WDR5 is a crucial scaffolding protein involved in the assembly of multiple epigenetic regulatory complexes, including the MLL/SET histone methyltransferases.[4][5] By binding to the WIN site, this compound effectively displaces WDR5 from chromatin, leading to a cascade of cellular events that culminate in the inhibition of protein synthesis and induction of apoptosis, particularly in cancer cells.[1][4][6] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound to study the inhibition of protein synthesis.
Mechanism of Action
The primary mechanism of action of this compound is the disruption of the interaction between WDR5 and chromatin.[4][6] This displacement is a rapid event that precedes changes in histone H3 lysine 4 (H3K4) methylation.[6] The inhibition of WDR5's chromatin association leads to the downregulation of a specific cohort of genes, most notably those involved in ribosome biogenesis and protein translation, referred to as protein synthesis genes (PSGs).[5][6][7]
The cellular consequences of this compound treatment can be summarized in a three-phase model:
-
Phase I: Chromatin Displacement and Transcriptional Repression: this compound binds to the WIN site of WDR5, causing its eviction from chromatin. This leads to a rapid decrease in the transcription of WDR5 target genes, including a significant number of ribosomal protein genes (RPGs).[6]
-
Phase II: Nucleolar Stress: The reduced expression of RPGs results in impaired ribosome biogenesis, leading to a state of "nucleolar stress."[1][6]
-
Phase III: p53-Dependent Apoptosis: Nucleolar stress triggers the activation of the tumor suppressor protein p53, which in turn initiates a signaling cascade leading to cell cycle arrest and programmed cell death (apoptosis).[4][6]
Data Presentation
The following tables summarize the quantitative data regarding the activity of this compound in various cancer cell lines.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| Binding Affinity (Kd) for WDR5 | 0.1 nM | [1][2][3] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (3 days) | Reference |
| MV4:11 | MLL-rearranged Leukemia | 3.20 µM | [1][2] |
| K562 | Chronic Myelogenous Leukemia | 25.4 µM | [1][2] |
Table 3: Cellular Effects of this compound on MV4:11 Cells
| Experiment | Treatment | Duration | Observed Effect | Reference |
| Cell Cycle Analysis | 2 µM this compound | 6 days | Sub-G1 phase arrest | [1][2] |
| Apoptosis Induction | 2 µM this compound | 6 days | Induction of apoptosis | [1][2] |
Experimental Protocols
Herein are detailed methodologies for key experiments to study the effects of this compound.
Protocol 1: Cell Proliferation Assay (CellTiter-Glo®)
This protocol is designed to measure the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., MV4:11, K562)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a density of 2,500 cells per well in 50 µL of complete culture medium.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range is 0-50 µM. Prepare a vehicle control with DMSO at the same final concentration as the highest this compound concentration.
-
Add 50 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 72 hours.
-
After incubation, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Normalize the raw luminescence values to the DMSO vehicle-only wells and use software like GraphPad Prism to calculate the GI50 values.
Protocol 2: Protein Synthesis Assay (O-propargyl-puromycin - OPP)
This protocol measures the rate of new protein synthesis by incorporating a puromycin analog, OPP, into newly synthesized polypeptide chains.
Materials:
-
Cancer cell lines (e.g., CHP-134)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Cycloheximide (positive control for protein synthesis inhibition)
-
O-propargyl-puromycin (OPP)
-
Cell fixation and permeabilization buffers
-
Fluorescent azide for click chemistry reaction
-
Flow cytometer
Procedure:
-
Treat cells with either DMSO or the desired concentration of this compound (e.g., 5 µM) for a specified time.
-
For a positive control, treat a sample of DMSO-treated cells with 50 µg/ml cycloheximide for 30 minutes prior to OPP addition.
-
Add OPP to the culture medium at a final concentration of 20 µM and incubate for 1 hour at 37°C.
-
Harvest the cells and wash with PBS.
-
Fix and permeabilize the cells according to the manufacturer's protocol for the click chemistry reagents.
-
Perform the click reaction by incubating the cells with a fluorescently labeled azide to label the incorporated OPP.
-
Wash the cells to remove excess reagents.
-
Analyze the fluorescence intensity of the cells using a flow cytometer. A decrease in fluorescence intensity in this compound-treated cells compared to the DMSO control indicates inhibition of protein synthesis.
Protocol 3: Chromatin Immunoprecipitation (ChIP)
This protocol is used to determine if this compound displaces WDR5 from specific genomic loci.
Materials:
-
Cancer cell lines (e.g., MV4:11)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis buffers
-
Sonicator
-
Anti-WDR5 antibody
-
IgG control antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for target genes (e.g., RPGs) and negative control regions
Procedure:
-
Treat cells with this compound or DMSO for the desired time (e.g., 4 hours).
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Harvest and lyse the cells to isolate the nuclei.
-
Shear the chromatin by sonication to an average fragment size of 200-500 bp.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the sheared chromatin overnight at 4°C with either the anti-WDR5 antibody or an IgG control antibody.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with Proteinase K.
-
Purify the DNA using a DNA purification kit.
-
Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) using primers for known WDR5 target genes and negative control regions. A significant reduction in the enrichment of target genes in the this compound-treated sample compared to the DMSO control indicates displacement of WDR5 from chromatin.
Visualizations
The following diagrams illustrate the key pathways and experimental workflows discussed.
Caption: Signaling pathway of this compound-mediated protein synthesis inhibition.
Caption: General experimental workflow for studying this compound effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design, Synthesis and Evaluation of WD-repeat containing protein 5 (WDR5) degraders | bioRxiv [biorxiv.org]
- 4. Targeting the WIN Site of WDR5 | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
- 5. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WDR5 is a conserved regulator of protein synthesis gene expression - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Identifying and mitigating off-target effects of WDR5-IN-4 TFA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and mitigate potential off-target effects of WDR5-IN-4 TFA, a potent inhibitor of the WD repeat-containing protein 5 (WDR5).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A: this compound is a high-affinity small molecule inhibitor that targets the WDR5 interaction (WIN) site of the WDR5 protein, with a dissociation constant (Kd) of 0.1 nM.[1][2][3] The primary on-target mechanism involves binding to the WIN site, which displaces WDR5 from chromatin.[1][4] This leads to a decrease in the expression of associated genes, particularly those encoding ribosomal proteins, causing translational inhibition, nucleolar stress, and ultimately p53-dependent apoptosis in sensitive cancer cells.[4][5][6]
Q2: What are off-target effects and why are they a concern?
A: Off-target effects are unintended interactions of a small molecule, like this compound, with proteins or other biomolecules that are not the intended target.[7] These interactions can lead to a variety of issues, including cellular toxicity, misleading experimental results where the observed phenotype is not due to inhibition of the primary target, or undesirable side effects in a clinical context.[7]
Q3: How can I distinguish between on-target and off-target effects of this compound?
A: Differentiating between on-target and off-target effects is crucial for data interpretation. Key strategies include:
-
Using a concentration gradient: On-target effects should manifest at concentrations consistent with the inhibitor's potency for WDR5, while off-target effects may appear at higher concentrations.
-
Validating with a secondary inhibitor: Use a structurally distinct WDR5 inhibitor.[7] If the same phenotype is observed, it is more likely to be an on-target effect.[7]
-
Genetic knockdown/knockout: Compare the phenotype from this compound treatment with the phenotype from WDR5 gene knockdown (e.g., using siRNA or shRNA) or knockout (e.g., using CRISPR/Cas9).
-
Rescue experiments: Overexpression of a WDR5 mutant that does not bind the inhibitor but retains its function could rescue the on-target phenotype.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: Unexpectedly High Cellular Toxicity at Low Concentrations
-
Question: I'm observing significant cell death in my experiments at concentrations where I expect to see specific on-target effects. Is this an off-target effect?
-
Answer: It's possible. While this compound is designed to induce apoptosis in sensitive cell lines, excessive toxicity, especially in cell lines not expected to be highly dependent on WDR5, may indicate off-target liabilities.[1][7]
Troubleshooting Steps:
-
Confirm On-Target Potency: First, verify the GI50 (concentration for 50% growth inhibition) in your specific cell line. Compare your working concentration to the known values for sensitive (e.g., MV4;11) and less sensitive (e.g., K562) cell lines (see Table 1).
-
Lower the Concentration: Determine the minimal concentration required for on-target engagement. This can be done by measuring the displacement of WDR5 from chromatin via ChIP-seq at various concentrations. Using the lowest effective concentration minimizes the risk of engaging lower-affinity off-targets.[7]
-
Perform Off-Target Profiling: To identify potential toxic off-targets, consider screening this compound against a broad panel of kinases or using an unbiased proteome-wide approach like CETSA (see Protocol 1).[7][8]
-
Issue 2: The Observed Phenotype Does Not Match WDR5 Knockdown
-
Question: The cellular phenotype I see after treating with this compound is different from the phenotype I get when I knock down WDR5 using shRNA. Why is this happening?
-
Answer: This discrepancy strongly suggests that the observed phenotype may be due to an off-target effect of the small molecule inhibitor.[7] It could also be due to the acute effect of chemical inhibition versus the chronic adaptation to genetic knockdown.
Troubleshooting Steps:
-
Validate with a Secondary Inhibitor: Treat your cells with a structurally different WDR5 WIN site inhibitor.[7] If the phenotype from the secondary inhibitor matches the WDR5 knockdown phenotype, it supports that the initial phenotype from this compound was off-target.
-
Identify Potential Off-Targets: This is a prime scenario for employing unbiased target identification methods. A proteome-wide thermal shift assay (CETSA/TPP) can reveal which other proteins are being stabilized by this compound in the cell, indicating direct binding.[9][10] (See Protocol 1).
-
Consider Target-Specific Assays: Based on CETSA results or literature, you can perform specific enzymatic or binding assays for high-confidence off-target candidates to confirm the interaction.
-
Data Center
Table 1: Cellular Potency of this compound
This table summarizes the growth inhibition (GI50) values for this compound in different cancer cell lines, providing a reference for on-target versus potential off-target concentration ranges.
| Cell Line | Background | GI50 (3-day treatment) | Reference |
| MV4;11 | MLL-rearranged Leukemia (WDR5-sensitive) | 3.20 µM | [1] |
| K562 | Chronic Myelogenous Leukemia (WDR5-less sensitive) | 25.4 µM | [1] |
Note: The significant difference in potency between cell lines can be exploited. Effects observed in the low single-digit µM range are more likely to be on-target, whereas effects requiring >25 µM may involve off-targets.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the on-target mechanism of this compound and workflows for identifying and mitigating off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the WIN Site of WDR5 | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
- 6. WD Repeat Domain 5 Inhibitors for Cancer Therapy: Not What You Think - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays [elifesciences.org]
- 10. huber.embl.de [huber.embl.de]
How to confirm WDR5-IN-4 TFA target engagement in cells
This technical support center provides researchers, scientists, and drug development professionals with guidance on confirming the cellular target engagement of WDR5-IN-4 TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific small molecule inhibitor of the WD repeat-containing protein 5 (WDR5).[1][2] It binds to the "WIN" site of WDR5, a pocket that is crucial for its interaction with other proteins.[1][2][3] The primary mechanism of action of this compound is the displacement of WDR5 from chromatin, leading to a decrease in the expression of WDR5 target genes.[4][5] This disruption of WDR5's function can induce translational inhibition, nucleolar stress, and ultimately, apoptosis in cancer cells.[1][2][5]
Q2: How can I confirm that this compound is engaging with WDR5 in my cells?
A2: Target engagement can be confirmed using a combination of biophysical, biochemical, and functional assays. Direct evidence of binding can be obtained using methods like the Cellular Thermal Shift Assay (CETSA).[4][6] Indirect evidence can be gathered by observing the downstream consequences of WDR5 inhibition, such as the displacement of WDR5 from chromatin (ChIP-qPCR/ChIP-seq), altered protein-protein interactions (Co-IP), and changes in the expression of WDR5 target genes.[4][7][8]
Q3: What are the expected downstream effects of this compound treatment that indicate target engagement?
A3: Successful target engagement of WDR5 by this compound is expected to lead to:
-
Displacement of WDR5 from chromatin: This is a primary and direct consequence of WIN site inhibition.[4]
-
Disruption of the WDR5-MLL interaction: WDR5 is a key component of the MLL/SET1 histone methyltransferase complexes, and inhibiting the WIN site can disrupt the integrity of these complexes.[8][9]
-
Reduction in H3K4 methylation: As a core component of MLL complexes, WDR5 is involved in the methylation of histone H3 at lysine 4 (H3K4).[7][10][11] However, some studies suggest that WIN site inhibitors may not globally alter H3K4 trimethylation but rather affect the expression of specific target genes.[5]
-
Downregulation of WDR5 target gene expression: A key functional readout is the decreased transcription of genes regulated by WDR5, particularly those involved in ribosome biogenesis.[4][5][12]
-
Induction of apoptosis and cell cycle arrest: In sensitive cell lines, target engagement should lead to anti-proliferative effects.[1][2]
Q4: Are there any common pitfalls or challenges I should be aware of when performing these experiments?
A4: Yes, some common challenges include:
-
Antibody specificity: For techniques like ChIP and Co-IP, the quality and specificity of the WDR5 antibody are critical for reliable results. It is essential to validate your antibody thoroughly.
-
Compound solubility and stability: Ensure that this compound is fully dissolved and stable in your cell culture medium to achieve the desired concentration.
-
Cellular permeability: The effective intracellular concentration of the inhibitor may differ from the concentration added to the culture medium.[4] Cellular thermal shift assays can help to assess target engagement within the cell.[4]
-
Off-target effects: While this compound is reported to be a specific WDR5 inhibitor, it is good practice to include appropriate controls to rule out potential off-target effects, such as using a structurally similar but inactive control compound if available.
Troubleshooting Guides
Issue 1: No change in WDR5 thermal stability observed in CETSA.
| Possible Cause | Troubleshooting Step |
| Insufficient compound concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions for this compound treatment. |
| Low cellular permeability of the compound. | Confirm cellular uptake of the compound using analytical methods if possible. Consider using a positive control compound known to engage an intracellular target. |
| The chosen temperature range for the heat shock is not optimal. | Optimize the temperature gradient in the CETSA experiment to ensure you are capturing the melting curve of WDR5 accurately. |
| Inefficient cell lysis or protein extraction. | Ensure complete cell lysis to release WDR5 into the soluble fraction. Use appropriate lysis buffers and sonication if necessary. |
| Poor antibody quality for Western blotting. | Validate the WDR5 antibody for specificity and sensitivity in Western blot analysis. |
Issue 2: No displacement of WDR5 from a target gene promoter observed in ChIP-qPCR.
| Possible Cause | Troubleshooting Step |
| The selected gene is not a direct target of WDR5 in your cell line. | Select a well-validated WDR5 target gene for your cell type. Literature suggests ribosomal protein genes are often regulated by WDR5.[4][5] |
| Inefficient chromatin shearing. | Optimize sonication or enzymatic digestion to obtain chromatin fragments in the 200-500 bp range. |
| Ineffective immunoprecipitation. | Ensure the WDR5 antibody is suitable for ChIP. Use sufficient antibody and appropriate controls (e.g., IgG). |
| Suboptimal treatment conditions. | Perform a time-course experiment. WDR5 displacement from chromatin can be a rapid event.[4] |
Issue 3: No disruption of WDR5-MLL interaction observed in Co-IP.
| Possible Cause | Troubleshooting Step | | The interaction is very stable and not easily disrupted. | Try optimizing the lysis buffer conditions (e.g., salt concentration, detergent) to be less stringent while still effectively lysing the cells. | | The antibody used for IP is interfering with the interaction site. | Use an antibody that binds to a region of the protein that is not involved in the interaction you are studying. | | The inhibitor concentration is too low. | Perform a dose-response experiment to find the effective concentration for disrupting the interaction. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol is a generalized method to assess the binding of this compound to WDR5 in intact cells.
Methodology:
-
Cell Treatment: Plate cells and grow to 80-90% confluency. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours).
-
Harvesting: Harvest the cells by scraping or trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the aliquots at different temperatures for 3 minutes using a thermal cycler. A typical temperature range would be 40-70°C. Include an unheated control.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifugation: Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Western Blot Analysis: Collect the supernatant and analyze the amount of soluble WDR5 by Western blotting using a specific WDR5 antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble WDR5 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Quantitative Data Summary:
| Treatment | Tm (°C) |
| Vehicle (DMSO) | e.g., 48.5 |
| This compound (1 µM) | e.g., 52.3 |
| This compound (10 µM) | e.g., 55.1 |
| (Note: These are example values and will need to be determined experimentally.) |
Chromatin Immunoprecipitation (ChIP)
This protocol outlines the steps to determine if this compound displaces WDR5 from the promoter of a target gene.
Methodology:
-
Cell Treatment and Cross-linking: Treat cells with this compound or vehicle. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with a WDR5-specific antibody or a negative control IgG.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C overnight with NaCl.
-
DNA Purification: Purify the DNA using a standard phenol-chloroform extraction or a commercial kit.
-
qPCR Analysis: Quantify the amount of precipitated DNA corresponding to a specific gene promoter using quantitative PCR (qPCR) with primers flanking the WDR5 binding site.
-
Data Analysis: Normalize the data to the input chromatin and compare the enrichment of the target promoter in this compound-treated samples versus vehicle-treated samples.
Quantitative Data Summary:
| Target Gene Promoter | Treatment | % Input (Mean ± SD) |
| e.g., RPL11 | Vehicle (DMSO) | 2.5 ± 0.3 |
| e.g., RPL11 | This compound (1 µM) | 0.8 ± 0.1 |
| e.g., Negative Control Locus | Vehicle (DMSO) | 0.1 ± 0.05 |
| e.g., Negative Control Locus | This compound (1 µM) | 0.1 ± 0.04 |
| (Note: These are example values and will need to be determined experimentally.) |
Co-Immunoprecipitation (Co-IP)
This protocol is for assessing the effect of this compound on the interaction between WDR5 and a known binding partner, such as MLL1 or RBBP5.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle. Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against WDR5 (or its binding partner) overnight at 4°C. A control IgG should be used in parallel.
-
Immune Complex Capture: Add protein A/G beads to capture the immune complexes.
-
Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the immunoprecipitated samples by Western blotting using antibodies against WDR5 and its expected binding partner.
-
Data Analysis: Compare the amount of the co-immunoprecipitated protein in the this compound-treated sample to the vehicle-treated sample.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting the WIN Site of WDR5 | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
- 4. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WD Repeat Domain 5 Inhibitors for Cancer Therapy: Not What You Think - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. The role of WDR5 in silencing human fetal globin gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of WIN site inhibitor on the WDR5 interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WDR-5 exhibits H3K4 methylation-independent activity during embryonic development in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WDR5 is a conserved regulator of protein synthesis gene expression - PMC [pmc.ncbi.nlm.nih.gov]
Addressing cellular resistance to WDR5-IN-4 TFA treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using WDR5-IN-4 TFA. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation, with a focus on cellular resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Q2: My cells are showing reduced sensitivity or resistance to this compound. What are the potential causes?
Cellular resistance to this compound can arise from several mechanisms. The most common possibilities include:
-
Target-based resistance: A mutation in the WDR5 gene that prevents the inhibitor from binding to its target. A known mutation, P173L, has been shown to confer resistance to a potent WDR5 inhibitor by preventing target engagement.[8]
-
Activation of bypass signaling pathways: Cancer cells may develop resistance by activating alternative signaling pathways that compensate for the inhibition of the WDR5-mediated pathway. This could involve pathways that promote cell survival and proliferation, or that counteract the p53-mediated apoptotic response.[8]
-
Drug efflux and metabolism: Increased expression of drug efflux pumps or altered metabolism of the compound can reduce its intracellular concentration and efficacy.
-
Experimental variability: Inconsistent experimental conditions, such as incorrect compound concentration, improper storage, or issues with cell culture, can mimic resistance.
Q3: How should I prepare and store this compound?
Proper handling of this compound is crucial for maintaining its activity.
-
Solubility: this compound is highly soluble in DMSO (≥ 250 mg/mL).
-
Stock Solution Preparation: Prepare a concentrated stock solution in DMSO. For example, to make a 10 mM stock, dissolve the appropriate amount of this compound in the calculated volume of DMSO.
-
Storage: Store the stock solution in aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month). Avoid repeated freeze-thaw cycles. When stored, it is recommended to do so under nitrogen and away from moisture.[9]
Troubleshooting Guides
Guide 1: Investigating Acquired Resistance to this compound
If you suspect your cells have developed resistance to this compound, this guide provides a systematic approach to investigate the underlying cause.
Step 1: Confirm Resistance
-
Objective: To verify that the observed lack of response is due to stable resistance and not experimental artifact.
-
Procedure:
-
Perform a dose-response cell viability assay with a fresh aliquot of this compound on both the suspected resistant cells and the parental (sensitive) cell line.
-
Include a positive control (a cell line known to be sensitive to this compound) and a negative control (vehicle-treated cells).
-
If the IC50 value for the suspected resistant cells is significantly higher than that of the parental cells, proceed to the next step.
-
Step 2: Sequence the WDR5 Gene
-
Objective: To identify potential mutations in the WDR5 gene, such as the P173L mutation, that could prevent inhibitor binding.
-
Procedure:
-
Isolate genomic DNA from both the resistant and parental cell lines.
-
Amplify the coding region of the WDR5 gene using PCR.
-
Sequence the PCR products using Sanger sequencing.
-
Align the sequences from the resistant and parental cells to the reference sequence of WDR5 to identify any mutations.
-
Step 3: Analyze Downstream Signaling Pathways
-
Objective: To determine if bypass signaling pathways are activated in the resistant cells.
-
Procedure:
-
Treat both resistant and parental cells with this compound.
-
Perform Western blot analysis to assess the levels and phosphorylation status of key proteins in pathways downstream of WDR5, such as p53 and its targets (e.g., p21), as well as key survival pathways (e.g., Akt, ERK).
-
Perform RT-qPCR to measure the expression of WDR5 target genes (e.g., ribosomal protein genes) in response to treatment. A lack of downregulation in resistant cells could indicate a bypass mechanism.
-
Step 4: Assess WDR5 Target Engagement
-
Objective: To determine if this compound is still able to bind to WDR5 in resistant cells.
-
Procedure:
-
Perform a co-immunoprecipitation (Co-IP) experiment.
-
Treat resistant and parental cells with this compound.
-
Immunoprecipitate WDR5 and probe for a known interacting partner (e.g., MLL1).
-
If this compound fails to disrupt the WDR5-MLL1 interaction in resistant cells, it suggests a target-based resistance mechanism.
-
Guide 2: Troubleshooting Inconsistent Cell Viability Assay Results
Inconsistent results in cell viability assays can be frustrating. This guide helps to identify and resolve common issues.
| Problem | Potential Cause | Solution |
| High variability between replicates | Uneven cell seeding, pipetting errors, edge effects in the plate. | Ensure a single-cell suspension before seeding, use calibrated pipettes, and avoid using the outer wells of the plate or fill them with sterile media. |
| IC50 values vary between experiments | Differences in cell passage number, cell confluency at the time of treatment, incubation time. | Use cells within a consistent passage number range, seed cells to reach a consistent confluency for treatment, and maintain a consistent incubation time. |
| No significant cell death at expected concentrations | Compound instability, incorrect concentration, cell line is not sensitive. | Use a fresh aliquot of this compound, verify the concentration of the stock solution, and confirm the sensitivity of your cell line to WDR5 inhibition. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and a known resistance mutation.
| Parameter | Value | Cell Line | Reference |
| This compound Kd | 0.1 nM | - | [9] |
| This compound GI50 | 3.20 µM | MV4:11 | [9] |
| This compound GI50 | 25.4 µM | K562 | [9] |
| Fold resistance with WDR5 P173L mutation | >100-fold | MOLM13 | [8] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density determined to be in the logarithmic growth phase for the duration of the experiment.
-
Compound Treatment: The following day, treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Western Blot for p53 Activation
-
Cell Treatment: Treat cells with this compound at the desired concentration and time points.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Sanger Sequencing for WDR5 P173L Mutation Detection
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both parental and suspected resistant cells.
-
PCR Amplification:
-
Design primers flanking the region of the WDR5 gene containing codon 173.
-
Perform PCR to amplify this region from the genomic DNA.
-
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Sanger Sequencing Reaction:
-
Set up sequencing reactions using the purified PCR product, a sequencing primer, and a BigDye Terminator Cycle Sequencing Kit.
-
-
Capillary Electrophoresis: Run the sequencing reaction products on a capillary electrophoresis-based genetic analyzer.
-
Sequence Analysis:
-
Analyze the resulting chromatograms using sequencing analysis software.
-
Align the sequence from the resistant cells to the parental and reference sequences to identify the C>T mutation at the nucleotide level, resulting in the P173L amino acid change.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for cellular resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apjai-journal.org [apjai-journal.org]
- 5. Ribosome subunit attrition and activation of the p53–MDM4 axis dominate the response of MLL-rearranged cancer cells to WDR5 WIN site inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ribosome subunit attrition and activation of the p53–MDM4 axis dominate the response of MLL-rearranged cancer cells to WDR5 WIN site inhibition [elifesciences.org]
- 7. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Resistance to the WDR5 Inhibitor in MLL-Rearranged Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mccarrolllab.org [mccarrolllab.org]
Best practices for handling and storing WDR5-IN-4 TFA to maintain potency
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing WDR5-IN-4 TFA to maintain its potency and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: Upon receipt, this compound as a solid powder should be stored at 4°C under a nitrogen atmosphere and away from moisture. For long-term storage, it is recommended to store the solid at -20°C for up to 12 months or at 4°C for up to 6 months.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is soluble in DMSO up to 100 mg/mL.[2] Due to the hygroscopic nature of DMSO, it is crucial to use a fresh, unopened bottle to ensure maximal solubility and stability of the compound.[2]
Q3: How should I store the this compound stock solution?
A3: Stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles.[2] These aliquots should be stored under a nitrogen atmosphere and away from moisture.[2] For optimal stability, store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Q4: I am observing precipitation in my this compound stock solution. What should I do?
A4: If you observe precipitation in your stock solution, gentle warming and/or sonication can be used to aid in redissolving the compound.[2] Ensure the solution is clear before use. For in vivo experiments, it is highly recommended to prepare fresh solutions daily.[2]
Q5: Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced or no compound activity in cell-based assays. | 1. Improper storage leading to degradation. 2. Repeated freeze-thaw cycles of the stock solution. 3. Use of old or wet DMSO for dissolution. | 1. Ensure the compound and its solutions are stored at the recommended temperatures, under nitrogen, and away from moisture.[2] 2. Aliquot stock solutions to minimize freeze-thaw cycles.[2] 3. Always use fresh, high-quality, anhydrous DMSO for preparing stock solutions.[2] |
| Precipitation of the compound in cell culture media. | The compound's solubility limit is exceeded in the aqueous media. | 1. Ensure the final concentration of DMSO in the cell culture media is kept low (typically <0.5%) to avoid solvent toxicity and precipitation. 2. If precipitation persists, consider using a different formulation for aqueous solutions, such as those used for in vivo studies (e.g., with PEG300, Tween-80, or SBE-β-CD), after verifying their compatibility with your cell line.[2] |
| Inconsistent results between experiments. | 1. Variability in compound concentration due to incomplete dissolution or precipitation. 2. Degradation of the compound over time. | 1. Always ensure the compound is fully dissolved before use. Visually inspect for any precipitate. 2. Prepare fresh dilutions from a properly stored stock solution for each experiment. For in vivo studies, prepare solutions on the day of use.[2] |
| Unexpected off-target effects. | The concentration used might be too high, leading to non-specific interactions. | Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. For example, in MV4:11 and K562 cells, GI50 values were determined to be 3.20 µM and 25.4 µM, respectively, after a 3-day incubation.[2][4] |
Quantitative Data Summary
Storage Conditions and Stability
| Form | Storage Temperature | Duration | Special Conditions |
| Solid Powder | -20°C | 12 Months | Store under nitrogen, away from moisture.[1] |
| Solid Powder | 4°C | 6 Months | Store under nitrogen, away from moisture.[1] |
| In Solvent (DMSO) | -80°C | 6 Months | Store under nitrogen, away from moisture.[2] |
| In Solvent (DMSO) | -20°C | 1 Month | Store under nitrogen, away from moisture.[2] |
Solubility
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (163.29 mM) | Ultrasonic treatment may be needed. Use newly opened DMSO as it is hygroscopic.[2] |
| In vivo formulation 1 | ≥ 2.5 mg/mL (4.08 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[2] |
| In vivo formulation 2 | ≥ 2.5 mg/mL (4.08 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline).[2] |
| In vivo formulation 3 | ≥ 2.5 mg/mL (4.08 mM) | 10% DMSO, 90% Corn Oil.[2] |
Experimental Protocols
Cell Proliferation Assay
This protocol is a general guideline based on published data for assessing the anti-proliferative effects of this compound.[2][4]
-
Cell Plating: Seed cells (e.g., MV4:11, K562) in 96-well plates at a density appropriate for the duration of the assay.
-
Compound Preparation: Prepare a series of dilutions of this compound from a fresh DMSO stock solution. The final DMSO concentration in the culture medium should be kept constant and at a non-toxic level (e.g., <0.5%).
-
Treatment: Add the diluted compound to the cells. Include a vehicle control (DMSO only).
-
Incubation: Incubate the cells for the desired period (e.g., 3 to 6 days).[2][4]
-
Viability Assessment: Measure cell viability using a standard method such as MTT, resazurin, or a cell counting kit.
-
Data Analysis: Calculate the half-maximal growth inhibition concentration (GI50).
Chromatin Immunoprecipitation (ChIP) Assay
This protocol provides a general workflow for performing ChIP to assess the displacement of WDR5 from chromatin upon treatment with this compound, based on described experiments.[5][6]
-
Cell Treatment: Treat cells (e.g., LoVo, K562) with this compound or a vehicle control for the desired time (e.g., 4 to 16 hours).[5]
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an appropriate size range (typically 200-1000 bp) using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for WDR5. Include an IgG control.
-
Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G beads.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immune complexes from the beads and reverse the formaldehyde cross-links.
-
DNA Purification: Purify the DNA.
-
Analysis: Analyze the purified DNA by quantitative PCR (qPCR) using primers for specific gene loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. Impact of WIN site inhibitor on the WDR5 interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Kinetics of the multitasking high-affinity Win binding site of WDR5 in restricted and unrestricted conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. WDR5 is a conserved regulator of protein synthesis gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting variable results in WDR5-IN-4 TFA experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using WDR5-IN-4 TFA. The information is tailored for scientists and drug development professionals to help interpret variable results and optimize experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the cellular effective concentration (e.g., GI₅₀) of this compound in the micromolar range, while its in vitro binding affinity (K_d) is picomolar?
This discrepancy is a common observation. Several factors can contribute to the difference between in vitro affinity and cellular potency:
-
Cell Permeability: The compound may have suboptimal permeability across the cell membrane, limiting the intracellular concentration that can be achieved.
-
Access to Target: WDR5 is often part of large protein complexes, such as the MLL/SET complexes.[1] The WIN site may be less accessible to the inhibitor when WDR5 is engaged in these complexes within the cell.[2]
-
Efflux Pumps: Cancer cells can express efflux pumps that actively transport small molecules out of the cell, reducing the effective intracellular concentration of the inhibitor.
-
Off-Target Binding: The compound might bind to other cellular components, reducing the amount available to bind to WDR5.
Q2: I treated my cells with this compound but did not observe a significant change in global H3K4 trimethylation (H3K4me3) levels. Is the inhibitor not working?
This is an expected result and does not necessarily indicate inhibitor failure. While WDR5 is a core component of H3K4 methyltransferase complexes, the primary and most rapid mechanism of action for WIN site inhibitors like this compound is the physical displacement of WDR5 from chromatin.[2][3]
-
Primary Mechanism: The inhibitor works by ejecting WDR5 from its binding sites on chromatin, particularly at ribosome protein genes (RPGs).[2][4] This leads to a rapid decrease in the transcription of these target genes.[2][5]
-
Downstream Effects: The reduction in RPG expression causes nucleolar and ribosomal stress, which in turn activates a p53-dependent apoptotic pathway.[2][3][6] Changes in H3K4me3 may be a much later downstream event or may not occur at all at the time points where transcriptional repression and apoptosis are evident.[2][3][5]
Q3: My experimental results with this compound vary significantly between different cancer cell lines. What could be the cause?
The cellular context is critical for the activity of WDR5 inhibitors. Variability can be attributed to:
-
p53 Status: The induction of apoptosis by this compound is often p53-dependent.[1][7] Cell lines with mutated or deficient p53 may be less sensitive to the inhibitor.
-
Genetic Background: Sensitivity is well-established in MLL-rearranged (MLLr) leukemias.[1][2] However, the dependency on WDR5 and the specific gene networks it regulates can differ across various cancer types, such as glioblastoma or colon cancer.[8][9]
-
Expression Levels: Overexpression of WDR5, MYC, or other interacting partners can influence a cell's dependence on the WDR5 pathway and its sensitivity to inhibition.[2][3]
-
Differential Complex Assembly: The composition and stability of WDR5-containing complexes can vary. For instance, the effect of WIN site inhibition on the WDR5-RBBP5 interaction has been shown to be different in various cell models.[8]
Q4: The this compound compound is precipitating in my cell culture medium. How can I resolve this?
Precipitation is often a solubility issue. Consider the following steps:
-
Proper Dissolution: Ensure the compound is fully dissolved in a suitable solvent like DMSO at a high concentration (e.g., 10 mM) before preparing the final working solution.[7][10]
-
Solvent Concentration: When diluting the stock into your aqueous culture medium, ensure the final concentration of the organic solvent (e.g., DMSO) is low and non-toxic to your cells (typically <0.5%).
-
Fresh Preparation: It is recommended to prepare working solutions fresh for each experiment.[10]
-
Sonication/Heating: If precipitation occurs during the preparation of the stock solution, gentle heating and/or sonication can be used to aid dissolution.[10]
-
Storage: Store stock solutions correctly to maintain stability: -80°C for up to 6 months or -20°C for 1 month, preferably under nitrogen gas.[10]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound (also referred to as compound C6).
Table 1: In Vitro Binding Affinity and Potency
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Binding Affinity (K_d) | 0.1 nM | Time-Resolved FRET | [1][2][7] |
| HMT Activity Inhibition | Potent against MLL1 complex | Biochemical Assay |[2] |
Table 2: Cellular Activity of this compound
| Cell Line | Cancer Type | Parameter | Value | Conditions | Reference |
|---|---|---|---|---|---|
| MV4:11 | MLL-rearranged Leukemia | GI₅₀ | 3.20 µM | 3 days | [10][11] |
| K562 | Chronic Myelogenous Leukemia | GI₅₀ | 25.4 µM | 3 days | [10][11] |
| MV4:11 | MLL-rearranged Leukemia | Outcome | Apoptosis, Sub-G1 Arrest | 2 µM, 6 days |[10][11] |
Experimental Protocols & Methodologies
Protocol 1: Cell Proliferation Assay
-
Cell Seeding: Plate cancer cells (e.g., MV4:11) in 96-well plates at a density of 5,000-10,000 cells per well in their recommended growth medium.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in the growth medium, starting from a top concentration of 50-100 µM. Also, prepare a vehicle control (e.g., DMSO).
-
Treatment: Add the compound dilutions to the cells and incubate for the desired period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as CellTiter-Glo® Luminescent Cell Viability Assay or AlamarBlue®.
-
Data Analysis: Normalize the results to the vehicle-treated control wells and plot a dose-response curve to calculate the GI₅₀ value.
Protocol 2: Apoptosis and Cell Cycle Analysis by Flow Cytometry
-
Treatment: Seed cells (e.g., MV4:11) in 6-well plates and treat with this compound (e.g., 2 µM) or vehicle control for the desired duration (e.g., 6 days).
-
Cell Harvesting: Collect both adherent and suspension cells, wash with cold PBS.
-
Apoptosis Staining: For apoptosis, resuspend cells in Annexin V binding buffer and stain with FITC-Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Cell Cycle Staining: For cell cycle analysis, fix cells in cold 70% ethanol overnight. Wash and resuspend in a PI staining solution containing RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. For apoptosis, quantify the percentage of early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells. For cell cycle, analyze the DNA content to determine the percentage of cells in Sub-G1, G1, S, and G2/M phases.[9]
Protocol 3: Chromatin Immunoprecipitation (ChIP) for WDR5 Displacement
-
Treatment: Treat cells with this compound or a negative control compound for a short duration (e.g., 4 hours) to assess the primary displacement effect.[2]
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde directly to the culture medium. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin overnight with an antibody specific to WDR5. Use Protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Analysis: Use quantitative PCR (qPCR) with primers for known WDR5 target gene promoters (e.g., RPS17, RPL17) to quantify the change in WDR5 occupancy.[2][5] A significant reduction in signal compared to the control indicates displacement.
Visual Guides
Diagram 1: Primary Mechanism of this compound
References
- 1. Targeting the WIN Site of WDR5 | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
- 2. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Expanded profiling of WD repeat domain 5 inhibitors reveals actionable strategies for the treatment of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. WDR5 WIN site inhibitor C6 TFA | WDR5 inhibitor | Probechem Biochemicals [probechem.com]
- 8. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WDR5 supports colon cancer cells by promoting methylation of H3K4 and suppressing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
How to select appropriate positive and negative controls for WDR5-IN-4 TFA studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using WDR5-IN-4 TFA in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and specific small molecule inhibitor of the WD repeat domain 5 (WDR5) protein.[1][2] It functions by binding to the "WIN" site of WDR5, a pocket that is crucial for its interaction with other proteins, most notably the MLL1 (Mixed Lineage Leukemia 1) protein.[1][2][3] By occupying the WIN site, this compound disrupts the WDR5-MLL1 interaction, which is essential for the proper function of the MLL1/SET histone methyltransferase complex.[4][5][6][7] This disruption leads to the displacement of WDR5 from chromatin, a decrease in histone H3 lysine 4 (H3K4) methylation, and subsequent changes in gene expression.[7][8][9] Ultimately, this can trigger cellular responses such as cell cycle arrest and apoptosis, particularly in cancer cells dependent on WDR5 activity.[1][2][8]
Q2: How do I select the right cell lines for my this compound experiment?
The choice of cell lines is critical for a successful experiment. You will need both a positive control cell line (sensitive to WDR5 inhibition) and a negative control cell line (resistant to WDR5 inhibition).
-
Positive Control Cell Lines: MLL-rearranged leukemia cell lines are highly dependent on the WDR5-MLL interaction for their survival and are therefore sensitive to WDR5 inhibitors. Recommended positive control cell lines include:
-
Negative Control Cell Line: A cell line that does not have an MLL rearrangement and is known to be less sensitive to WDR5 inhibition should be used.
Below is a table summarizing the expected response of these cell lines to this compound.
| Cell Line | Cancer Type | Key Genetic Feature | Expected Response to this compound |
| MV4:11 | AML | MLL-AF4 fusion | High sensitivity (e.g., low GI50) |
| MOLM-13 | AML | MLL-AF9 fusion | High sensitivity (e.g., low GI50) |
| K562 | CML | BCR-ABL fusion | Low sensitivity (e.g., high GI50) |
Q3: What are the best chemical controls to use alongside this compound?
Using appropriate chemical controls is essential to ensure that the observed effects are specifically due to the inhibition of WDR5.
-
Positive Chemical Control: A well-characterized, potent WDR5 inhibitor can be used to confirm the expected biological response.
-
Negative Chemical Control: An inactive analog of a WDR5 inhibitor is the ideal negative control. This compound is structurally similar to the active inhibitor but does not bind to WDR5, allowing you to control for off-target effects.
Troubleshooting Guide
Problem 1: I am not observing the expected growth inhibition in my sensitive cell line (e.g., MV4:11).
-
Possible Cause 1: Compound Potency/Integrity.
-
Solution: Ensure the this compound is of high purity and has been stored correctly to prevent degradation. It is recommended to freshly prepare solutions from a powdered stock.
-
-
Possible Cause 2: Cell Line Health and Passage Number.
-
Solution: Use low-passage, healthy cells. High passage numbers can lead to genetic drift and altered sensitivity to inhibitors.
-
-
Possible Cause 3: Incorrect Dosing or Treatment Duration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration and duration of treatment for your specific cell line. WDR5-IN-4 has shown to inhibit proliferation in MV4:11 cells with a GI50 of 3.20 µM after 3 days of treatment.[1]
-
Problem 2: I am seeing significant toxicity in my negative control cell line (e.g., K562).
-
Possible Cause 1: Off-Target Effects.
-
Solution: This is where a negative chemical control like OICR-0547 is crucial. If the inactive compound also shows toxicity, it suggests off-target effects of the chemical scaffold. If only this compound is toxic, it may indicate a WDR5-dependent effect in that cell line under your specific experimental conditions, or a specific off-target effect of this compound.
-
-
Possible Cause 2: High Compound Concentration.
-
Solution: Lower the concentration of this compound. Even resistant cell lines can exhibit toxicity at very high concentrations.
-
Experimental Protocols
Protocol 1: Cell Proliferation Assay
This protocol outlines a standard method to assess the effect of this compound on cell proliferation.
Materials:
-
Sensitive (MV4:11) and resistant (K562) cell lines
-
This compound
-
Positive control (OICR-9429)
-
Negative control (OICR-0547)
-
Cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Prepare a serial dilution of this compound, OICR-9429, and OICR-0547.
-
Treat the cells with the compounds and a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence or absorbance using a plate reader.
-
Calculate the half-maximal growth inhibition (GI50) values.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Verify Disruption of WDR5-MLL Interaction
This protocol is to confirm that this compound disrupts the interaction between WDR5 and MLL1 in cells.
Materials:
-
MV4:11 cells
-
This compound
-
Lysis buffer
-
Antibodies against WDR5 and MLL1
-
Protein A/G magnetic beads
-
Wash buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Treat MV4:11 cells with this compound or a vehicle control.
-
Lyse the cells and quantify the protein concentration.
-
Incubate the cell lysate with an anti-WDR5 antibody overnight.
-
Add protein A/G magnetic beads to pull down the WDR5-antibody complex.
-
Wash the beads to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by SDS-PAGE and Western blotting using an anti-MLL1 antibody. A decrease in the MLL1 signal in the this compound-treated sample indicates disruption of the interaction.
Visualizations
Caption: Signaling pathway of WDR5 inhibition by this compound.
Caption: Experimental workflow for this compound studies with controls.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting the WIN Site of WDR5 | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
- 4. Analysis of the Binding of Mixed Lineage Leukemia 1 (MLL1) and Histone 3 Peptides to WD Repeat Domain 5 (WDR5) for the Design of Inhibitors of the MLL1–WDR5 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WDR5 Interacts with Mixed Lineage Leukemia (MLL) Protein via the Histone H3-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WD Repeat Domain 5 Inhibitors for Cancer Therapy: Not What You Think [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pnas.org [pnas.org]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing WDR5-IN-4 TFA Delivery in Animal Xenograft Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the effective in vivo delivery of WDR5-IN-4 TFA in animal xenograft models. This document includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the WD repeat-containing protein 5 (WDR5).[1] It specifically targets the WDR5 interaction (WIN) site, a pocket on the WDR5 protein that is crucial for its interaction with other proteins.[1][2] By blocking this site, this compound displaces WDR5 from chromatin, particularly at a subset of ribosomal protein genes.[1][3] This leads to a decrease in the expression of these genes, resulting in translational inhibition, nucleolar stress, and the induction of p53-dependent apoptosis in cancer cells.[2][3]
Q2: What are the primary challenges in delivering this compound in vivo?
A2: Like many small molecule inhibitors, this compound is hydrophobic, which presents challenges for in vivo delivery. The main difficulties include:
-
Low Aqueous Solubility: This makes it difficult to prepare formulations suitable for injection and can limit bioavailability.
-
Vehicle-Related Toxicity: The use of high concentrations of organic solvents like DMSO to dissolve the compound can lead to local irritation or systemic toxicity in animal models.
-
Pharmacokinetics: Achieving and maintaining a therapeutically effective concentration at the tumor site often requires repeated dosing due to metabolic clearance.[4]
Q3: How should this compound be stored?
A3: For long-term storage, this compound powder should be kept at -20°C for up to two years. Stock solutions are best stored at -80°C for up to six months or at -20°C for one month.[1] It is recommended to store solutions under nitrogen and away from moisture.[1] For in vivo experiments, it is best to prepare fresh working solutions daily.
Q4: In which cancer models have WDR5 inhibitors shown efficacy?
A4: WDR5 inhibitors have demonstrated efficacy in preclinical models of various cancers, including MLL-rearranged leukemia (e.g., MV4:11 cell line), breast cancer, pancreatic cancer, neuroblastoma, and glioblastoma.[5][6][7] The MV4:11 subcutaneous xenograft model is a commonly used model to evaluate the in vivo efficacy of WDR5 inhibitors.[4]
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and administration of this compound in xenograft studies.
| Problem | Potential Cause | Suggested Solution |
| Precipitation of this compound in the formulation upon addition of aqueous vehicle. | The concentration of the organic co-solvent (e.g., DMSO) is too low to maintain solubility. | - Increase the percentage of the organic co-solvent, but be mindful of potential toxicity.- Use sonication or gentle heating to aid dissolution.[1][8]- Prepare a fresh formulation and ensure vigorous mixing between the addition of each component.- Consider an alternative formulation, such as one using SBE-β-CD or corn oil.[1] |
| High viscosity of the formulation, making administration difficult. | The formulation contains a high concentration of a viscous component like PEG300. | - Gently warm the formulation to 37°C before administration to reduce viscosity.- Use a gavage needle with a wider gauge for oral administration.- Ensure the formulation is thoroughly mixed to a homogenous solution. |
| Inconsistent tumor growth inhibition or high variability in results between animals. | - Inconsistent dosing due to formulation instability or administration technique.- Rapid metabolism and clearance of the compound.[4]- Development of drug resistance. | - Prepare fresh formulations daily and ensure they are homogenous before each administration.- Ensure all personnel are thoroughly trained in the administration technique (e.g., intraperitoneal injection, oral gavage).- Perform a dose-response study to determine the optimal therapeutic dose.- Increase the dosing frequency based on the expected half-life of the compound to maintain systemic exposure.[4] |
| Signs of toxicity in animals (e.g., weight loss, lethargy, injection site irritation). | - The formulation vehicle, particularly at high concentrations of organic solvents, may be causing toxicity.- The dose of this compound is too high. | - Reduce the concentration of organic solvents in the vehicle if possible.- Perform a tolerability study with the vehicle alone to assess its contribution to toxicity.- Reduce the dose of this compound or the frequency of administration.- Closely monitor animal health, including daily body weight measurements. |
Quantitative Data Summary
In Vitro Potency of WDR5-IN-4
| Cell Line | Cancer Type | GI50 (3 days) | Key Effect (2µM, 6 days) | Reference |
| MV4:11 | MLL-rearranged Leukemia | 3.20 µM | Cell cycle arrest at sub-G1, apoptosis | [1] |
| K562 | Chronic Myelogenous Leukemia | 25.4 µM | N/A | [1] |
In Vivo Formulation Examples for this compound
| Formulation Components | Solubility | Notes | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Clear solution. Suitable for intraperitoneal or oral administration. | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Clear solution. SBE-β-CD can improve solubility and reduce toxicity. | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Clear solution. Suitable for oral gavage. | [1] |
Note: The provided solubilities are based on information from the supplier MedchemExpress and may vary depending on the specific batch and preparation method.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
This protocol provides a method for preparing a 2.5 mg/mL working solution of this compound in a common co-solvent vehicle.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution in DMSO: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure the powder is completely dissolved. Sonication may be used to aid dissolution.
-
Sequential addition of co-solvents: For a final volume of 1 mL of a 2.5 mg/mL working solution, follow these steps in a sterile tube: a. Add 400 µL of PEG300. b. Add 100 µL of the 25 mg/mL this compound stock solution in DMSO. Vortex thoroughly. c. Add 50 µL of Tween-80. Vortex thoroughly until the solution is clear and homogenous. d. Add 450 µL of sterile saline. Vortex thoroughly.
-
Final check: The final solution should be clear. If any precipitation is observed, gentle warming (to 37°C) and/or sonication can be attempted.[1] It is recommended to prepare this formulation fresh before each use.
Protocol 2: General Workflow for a Subcutaneous Xenograft Study
This protocol outlines a general procedure for evaluating the efficacy of this compound in a subcutaneous mouse xenograft model (e.g., using MV4:11 cells).
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
MV4:11 cells (or other cancer cell line of interest)
-
Matrigel (or similar basement membrane matrix)
-
This compound formulation and vehicle control
-
Calipers for tumor measurement
-
Syringes and needles for cell implantation and drug administration
-
Anesthesia (if required for procedures)
Procedure:
-
Cell Preparation and Implantation: a. Harvest MV4:11 cells during their logarithmic growth phase. b. Resuspend the cells in a 1:1 mixture of sterile PBS (or serum-free media) and Matrigel at a concentration of 5-10 x 107 cells/mL. c. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth and Group Randomization: a. Monitor the mice for tumor growth. b. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: a. Prepare the this compound formulation and vehicle control as described in Protocol 1. b. Administer the treatment (e.g., via intraperitoneal injection or oral gavage) at the desired dose and frequency (e.g., daily). Dosing for WDR5 inhibitors in xenograft models has been reported in the range of 10-100 mg/kg.[4]
-
Monitoring and Data Collection: a. Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²) b. Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity. c. Observe the general health and behavior of the animals daily.
-
Study Endpoint and Analysis: a. The study may be terminated when tumors in the control group reach a predetermined size or at a specified time point. b. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry) to assess target engagement and pharmacodynamic effects.
Visualizations
Caption: WDR5 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for a subcutaneous xenograft study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting the WIN Site of WDR5 | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
- 3. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. WD Repeat Domain 5 Inhibitors for Cancer Therapy: Not What You Think - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. Discovery of a dual WDR5 and Ikaros PROTAC degrader as an anti-cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Validating the Specificity of WDR5-IN-4 TFA for the WDR5 WIN Site: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of WDR5-IN-4 TFA, a potent inhibitor of the WD repeat-containing protein 5 (WDR5), against other known inhibitors targeting the WDR5-interaction (WIN) site. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate chemical probe for their studies.
Introduction to WDR5 and the WIN Site
WD repeat-containing protein 5 (WDR5) is a highly conserved scaffolding protein that plays a crucial role in various cellular processes, including the regulation of gene expression. It is a core component of several multiprotein complexes, most notably the Mixed Lineage Leukemia (MLL) histone methyltransferase complexes, which are responsible for histone H3 lysine 4 (H3K4) methylation—a key epigenetic mark associated with active gene transcription.
The WDR5 protein possesses a central channel, and on its top surface lies a pocket known as the WIN (WDR5-interaction) site. This site specifically recognizes and binds to a conserved arginine-containing "WIN motif" present in its interaction partners, such as the MLL proteins. The interaction between the WDR5 WIN site and the WIN motif of its partners is critical for the assembly and enzymatic activity of these complexes. Consequently, the WDR5 WIN site has emerged as a promising therapeutic target for various cancers, particularly those driven by MLL rearrangements.
This compound, also known as compound C6, is a high-affinity small molecule inhibitor designed to specifically target the WDR5 WIN site. By competitively binding to this site, this compound displaces WDR5 from its chromatin targets, leading to a cascade of cellular events that include the suppression of protein synthesis genes, induction of nucleolar stress, and ultimately, p53-dependent apoptosis in cancer cells.
Comparative Analysis of WDR5 WIN Site Inhibitors
The following tables summarize the available quantitative data for this compound and other notable WDR5 WIN site inhibitors. This data allows for a direct comparison of their binding affinities and cellular potencies.
Table 1: Biochemical Potency of WDR5 WIN Site Inhibitors
| Compound | Binding Affinity (Kd) | Binding Affinity (Ki) |
| This compound (C6) | 0.1 nM [1][2] | |
| OICR-9429 | 24 nM (Biacore), 52 nM (ITC), 93 ± 28 nM[3][4] | 64 nM[5] |
| MM-102 | < 1 nM[6] | |
| C16 | Picomolar affinity[7] | |
| WDR5-0103 | 450 nM[8][9] |
Table 2: Cellular Potency of WDR5 WIN Site Inhibitors
| Compound | Cell Line | Potency (GI50 / IC50) |
| This compound (C6) | MV4:11 (MLL-rearranged leukemia) | GI50 = 3.20 μM [1] |
| K562 (leukemia) | GI50 = 25.4 μM [1] | |
| OICR-9429 | Acute Myeloid Leukemia (AML) cells | IC50 < 1 µM[3] |
| C16 | MV4:11 | GI50 < 10 nM[10] |
| MOLM-13 (MLL-rearranged leukemia) | GI50 < 10 nM[10] | |
| K562 | Less cytotoxic[10] |
Signaling Pathway and Mechanism of Action
WDR5 WIN site inhibitors, such as this compound, exert their effects by disrupting the crucial interaction between WDR5 and its binding partners. This disruption sets off a specific signaling cascade within the cell.
Caption: WDR5 WIN Site Inhibition Pathway.
Experimental Protocols for Specificity Validation
Validating the specificity of this compound involves a series of biochemical and cellular assays. Below are detailed methodologies for key experiments.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay quantitatively measures the binding affinity of an inhibitor to WDR5 by monitoring changes in the polarization of fluorescently labeled WIN motif peptide.
Experimental Workflow:
Caption: Fluorescence Polarization Assay Workflow.
Protocol:
-
Reagent Preparation:
-
Purify recombinant human WDR5 protein.
-
Synthesize a peptide corresponding to the MLL1 WIN motif and label it with a fluorophore (e.g., fluorescein).
-
Prepare a serial dilution of this compound in an appropriate buffer (e.g., PBS with 0.01% Tween-20).
-
-
Assay Setup:
-
In a 384-well, low-binding black plate, add a fixed concentration of recombinant WDR5 and the fluorescently labeled WIN peptide to each well.
-
Add the serially diluted this compound or a vehicle control (DMSO) to the wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.
-
-
Data Analysis:
-
The degree of polarization is inversely proportional to the amount of labeled peptide displaced by the inhibitor.
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable binding model to determine the IC50 value, which can then be used to calculate the dissociation constant (Kd).
-
Co-Immunoprecipitation (Co-IP) for Target Engagement in Cells
Co-IP is used to confirm that this compound disrupts the interaction between WDR5 and its binding partners (e.g., MLL1) within a cellular context.
Experimental Workflow:
Caption: Co-Immunoprecipitation Workflow.
Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., MV4:11 leukemia cells) to a suitable density.
-
Treat the cells with this compound at various concentrations or a vehicle control for a specified time (e.g., 4-24 hours).
-
-
Cell Lysis:
-
Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the cleared cell lysate with an antibody specific for WDR5 overnight at 4°C with gentle rotation.
-
-
Immune Complex Capture:
-
Add Protein A/G-conjugated beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and analyze by Western blotting using antibodies against WDR5 and its known interaction partner (e.g., MLL1). A decrease in the co-precipitated MLL1 in the this compound-treated samples compared to the control indicates disruption of the interaction.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is a powerful technique to identify the genome-wide localization of WDR5 and to assess how this compound affects its chromatin occupancy.
Experimental Workflow:
Caption: ChIP-seq Experimental Workflow.
Protocol:
-
Cell Treatment and Cross-linking:
-
Treat cells with this compound or a vehicle control.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
-
Chromatin Preparation:
-
Lyse the cells and shear the chromatin into small fragments (200-500 bp) using sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for WDR5 to immunoprecipitate WDR5-bound DNA fragments.
-
-
DNA Purification:
-
Reverse the protein-DNA cross-links and purify the immunoprecipitated DNA.
-
-
Library Preparation and Sequencing:
-
Prepare a DNA library from the purified ChIP DNA and sequence it using a high-throughput sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome and perform peak calling to identify regions of WDR5 enrichment.
-
Compare the WDR5 binding profiles between this compound-treated and control samples to identify genomic loci where WDR5 is displaced by the inhibitor. A significant reduction in WDR5 peaks at its target genes in the treated samples validates the inhibitor's on-target effect.[11][12]
-
Conclusion
This compound (C6) is a highly potent and specific inhibitor of the WDR5 WIN site, demonstrating picomolar binding affinity and robust cellular activity.[1][2][13] The comparative data presented in this guide highlights its superior biochemical potency compared to several other WIN site inhibitors. The detailed experimental protocols provide a framework for researchers to independently validate the specificity and mechanism of action of this compound in their specific experimental systems. The use of such a well-characterized chemical probe is essential for accurately dissecting the biological functions of WDR5 and for the development of novel therapeutic strategies targeting this critical epigenetic regulator.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. WDR5 WIN site inhibitor C6 TFA | WDR5 inhibitor | Probechem Biochemicals [probechem.com]
- 3. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 4. selleckchem.com [selleckchem.com]
- 5. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. WDR5 0103 | WDR5 | Tocris Bioscience [tocris.com]
- 9. selleckchem.com [selleckchem.com]
- 10. pnas.org [pnas.org]
- 11. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WDR5 is a conserved regulator of protein synthesis gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting the WIN Site of WDR5 | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
A Comparative Guide to the Efficacy of WDR5 Inhibitors: WDR5-IN-4 TFA vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of WDR5-IN-4 TFA with other notable WDR5 inhibitors. The data presented is curated from publicly available research to assist in the evaluation of these compounds for preclinical studies.
Introduction to WDR5 Inhibition
WD repeat-containing protein 5 (WDR5) is a critical scaffolding protein involved in the assembly and function of multiple protein complexes, most notably the histone methyltransferase (HMT) complexes involving Mixed-Lineage Leukemia (MLL) proteins. WDR5 plays a crucial role in recruiting these complexes to chromatin, leading to the methylation of histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription.[1][2] Furthermore, WDR5 is implicated in the oncogenic activity of MYC transcription factors by facilitating their recruitment to target gene promoters.[3] The essential role of WDR5 in these cancer-driving pathways has made it an attractive target for therapeutic intervention.[1][4]
Inhibitors of WDR5 primarily target the "WIN" (WDR5-interaction) site, a pocket on the protein surface that recognizes an arginine-containing motif present in interacting partners like MLL.[2] By blocking this interaction, WDR5 inhibitors can disrupt the assembly and function of the MLL complex, leading to decreased H3K4 methylation and subsequent downregulation of target gene expression. This guide focuses on comparing the efficacy of a potent WIN site inhibitor, this compound, against other well-characterized WDR5 inhibitors.
Comparative Efficacy of WDR5 Inhibitors
The following tables summarize the quantitative data on the biochemical potency and cellular activity of this compound in comparison to other key WDR5 inhibitors.
Table 1: Biochemical Potency of WDR5 Inhibitors
| Compound | Target Site | Assay Type | Kd (nM) | Ki (nM) | IC50 (nM) |
| This compound | WIN | TR-FRET | 0.1 | - | - |
| OICR-9429 | WIN | FP | 93 | 60 | 64 |
| MM-102 | WIN | FP | - | < 1 | 2.4 |
| MM-401 | WIN | HMT Assay | - | - | 0.9 |
Kd: Dissociation Constant; Ki: Inhibition Constant; IC50: Half-maximal Inhibitory Concentration. Assay types provide context for the measurement: TR-FRET (Time-Resolved Fluorescence Energy Transfer), FP (Fluorescence Polarization), HMT (Histone Methyltransferase) Assay.
Table 2: Cellular Activity of WDR5 Inhibitors in MLL-rearranged Leukemia Cell Lines
| Compound | Cell Line | Assay Type | GI50 (µM) |
| This compound | MV4;11 | Proliferation | 3.20 |
| K562 | Proliferation | 25.4 | |
| OICR-9429 | MV4;11 | Proliferation | > 2.5 |
| MM-102 | MV4;11 | Proliferation | Not Reported |
| MM-401 | MV4;11 | Proliferation | Not Reported |
GI50: Half-maximal Growth Inhibition. MV4;11 is an MLL-rearranged acute myeloid leukemia (AML) cell line, while K562 is a chronic myelogenous leukemia (CML) cell line, often used as a negative control for MLL-WDR5 inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Competition Assay
This assay is used to determine the binding affinity of a test compound to WDR5 by measuring the displacement of a fluorescently labeled tracer peptide.
-
Reagents and Materials:
-
Recombinant human WDR5 protein (His-tagged)
-
Biotinylated WDR5 WIN-site binding peptide (tracer)
-
Europium-labeled anti-His antibody (donor fluorophore)
-
Streptavidin-conjugated acceptor fluorophore (e.g., d2 or APC)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA)
-
Test compound (e.g., this compound) serially diluted
-
384-well low-volume microplates
-
-
Procedure:
-
Prepare a master mix of WDR5 protein and the Europium-labeled anti-His antibody in the assay buffer.
-
Prepare a master mix of the biotinylated tracer peptide and the streptavidin-conjugated acceptor in the assay buffer.
-
Dispense the serially diluted test compound into the microplate wells.
-
Add the WDR5/antibody mix to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Add the tracer/acceptor mix to initiate the competition reaction.
-
Incubate the plate for a specified time (e.g., 60 minutes) at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and plot the values against the logarithm of the inhibitor concentration to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.
-
Histone Methyltransferase (HMT) Assay (Radioactive)
This assay measures the enzymatic activity of the MLL complex and the inhibitory effect of the test compounds.
-
Reagents and Materials:
-
Reconstituted MLL core complex (MLL1, WDR5, RbBP5, ASH2L)
-
Histone H3 peptide or recombinant histone H3 as a substrate
-
S-adenosyl-L-[methyl-³H]-methionine (radioactive methyl donor)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 5 mM MgCl₂)
-
Test compound serially diluted
-
Phosphocellulose filter paper
-
Scintillation cocktail and scintillation counter
-
-
Procedure:
-
Set up the reaction in microcentrifuge tubes or a 96-well plate.
-
Add the assay buffer, histone substrate, and the serially diluted test compound to each reaction well.
-
Add the reconstituted MLL core complex to each well.
-
Initiate the reaction by adding S-adenosyl-L-[methyl-³H]-methionine.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding an acid (e.g., trichloroacetic acid).
-
Spot the reaction mixture onto the phosphocellulose filter paper.
-
Wash the filter paper multiple times with a wash buffer (e.g., sodium carbonate) to remove unincorporated radioactive methyl donor.
-
Dry the filter paper and place it in a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Plot the radioactive counts against the logarithm of the inhibitor concentration to determine the IC50.
-
Cell Proliferation Assay (e.g., MTT or CCK-8)
This assay determines the effect of WDR5 inhibitors on the proliferation of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines (e.g., MV4;11, K562)
-
Complete cell culture medium
-
Test compound serially diluted
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or SDS)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).
-
Treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add the MTT or CCK-8 reagent to each well and incubate for 1-4 hours.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Plot the percentage of growth inhibition against the logarithm of the inhibitor concentration to determine the GI50 value.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involving WDR5 and a general workflow for inhibitor screening.
Caption: WDR5-MLL signaling pathway and point of inhibition.
Caption: WDR5-MYC interaction and potential inhibition.
Caption: General workflow for WDR5 inhibitor screening.
References
WDR5-IN-4 TFA versus small molecule inhibitor OICR-9429
An Objective Comparison of WDR5-IN-4 TFA and OICR-9429 for Researchers
In the landscape of epigenetic drug discovery, WD repeat-containing protein 5 (WDR5) has emerged as a critical therapeutic target, particularly in oncology.[1][2][3] WDR5 acts as a scaffolding protein, essential for the assembly and function of multiple protein complexes, most notably the Mixed Lineage Leukemia (MLL) histone methyltransferase complexes that regulate gene transcription.[3][4][5] Both this compound and OICR-9429 are small molecule inhibitors designed to block a key protein-protein interaction site on WDR5, known as the WDR5-interacting (WIN) site.[6][7][8] This guide provides a detailed, data-driven comparison of these two compounds to aid researchers in selecting the appropriate tool for their experimental needs.
Mechanism of Action: Targeting the WDR5 WIN Site
WDR5 facilitates the methylation of Histone H3 at lysine 4 (H3K4) by bridging the interaction between the MLL1 enzyme and other core components of the WRAD complex.[4][5] This enzymatic activity is crucial for maintaining active chromatin states and regulating the expression of key developmental and oncogenic genes. Both this compound and OICR-9429 are designed to occupy the WIN site on WDR5, a pocket that normally binds to an arginine-containing motif on proteins like MLL1.[5][9] By blocking this site, the inhibitors prevent the proper assembly of the MLL complex, leading to downstream effects on gene expression and cell fate.
Quantitative Data Comparison
The primary distinction between this compound and OICR-9429 lies in their biochemical potency and reported cellular activities. The following tables summarize the key quantitative metrics available from published studies.
Table 1: Biochemical and Biophysical Properties
| Parameter | This compound (Compound C6) | OICR-9429 |
| Target Site | WDR5 WIN Site[6][7] | WDR5 WIN Site[9][10] |
| Binding Affinity (Kd) | 0.1 nM[6][7] | 93 ± 28 nM[9][11][12][13] 24 nM (Biacore) / 52 nM (ITC)[14] |
| Peptide Displacement (Kdisp) | Not specified | 64 ± 4 nM (vs. MLL WIN peptide)[9][11] |
Table 2: Cellular Activity and Potency
| Parameter | This compound (Compound C6) | OICR-9429 |
| Primary Cellular Effect | Displaces WDR5 from chromatin, causing translational inhibition and nucleolar stress.[6][15] | Disrupts WDR5-MLL interaction, reduces H3K4me3, and induces differentiation.[9][10] |
| Cell Line (Potency) | MV4;11 (MLL-rearranged leukemia):GI50 = 3.20 µM (3 days)[6][7] K562 (leukemia):GI50 = 25.4 µM (3 days)[6][7] | T24 (bladder cancer):IC50 = 67.74 µM (48h)[10] UM-UC-3 (bladder cancer):IC50 = 70.41 µM (48h)[10] AML cells : Reduces viability at 5 µM (72h)[11] |
| Reported In Vivo Activity | Promotes Hox gene expression in mouse hindbrains.[6][7] | Suppressed tumor growth and enhanced cisplatin efficacy in a bladder cancer model.[10] |
| Negative Control Available | C6nc (inactive analog) mentioned.[15] | OICR-0547 (closely-related inactive compound).[14] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments used to characterize these inhibitors.
Binding Affinity Determination (Surface Plasmon Resonance)
This assay measures the binding kinetics and affinity (Kd) of an inhibitor to its target protein.
-
Immobilization: Covalently immobilize recombinant human WDR5 protein onto a sensor chip surface.
-
Analyte Preparation: Prepare a dilution series of the inhibitor (e.g., this compound or OICR-9429) in a suitable running buffer.
-
Binding Measurement: Inject the different concentrations of the inhibitor over the sensor chip surface, followed by a dissociation phase with running buffer. A reference channel without WDR5 is used for background subtraction.
-
Data Analysis: Fit the resulting sensorgrams (response units over time) to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd = koff/kon).
WDR5-MLL Interaction Disruption (Co-Immunoprecipitation)
This method is used to confirm that an inhibitor disrupts the interaction between WDR5 and its binding partners (like MLL1 or RbBP5) within a cellular context.[9]
-
Cell Treatment: Culture cells (e.g., HEK293T or AML cell lines) and treat with various concentrations of the inhibitor (e.g., OICR-9429) or a vehicle control (DMSO) for a specified time.
-
Lysis: Harvest the cells and lyse them in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein complexes.
-
Immunoprecipitation: Add an antibody targeting one of the proteins in the complex (e.g., anti-WDR5 antibody) to the cell lysates and incubate to form antibody-protein complexes.
-
Complex Capture: Add protein A/G-conjugated beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads several times to remove non-specific binders. Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the protein of interest (WDR5) and its expected binding partners (MLL1, RbBP5) to observe the dose-dependent reduction in co-precipitated proteins.
Cell Proliferation Assay (CellTiter-Glo®)
This assay quantifies cell viability by measuring ATP levels, which correlate with the number of metabolically active cells.
-
Cell Seeding: Plate cells (e.g., MV4;11 or T24) in 96-well plates at a predetermined density and allow them to adhere or stabilize overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor (this compound or OICR-9429) in triplicate. Include wells with vehicle (DMSO) as a negative control.
-
Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours) under standard cell culture conditions.
-
Reagent Addition: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated controls and plot the results as percent viability versus inhibitor concentration. Fit the curve using a non-linear regression model to determine the GI50 or IC50 value.
References
- 1. tandfonline.com [tandfonline.com]
- 2. WD repeat domain 5 (WDR5) inhibitors: a patent review (2016-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WD Repeat Domain 5 Inhibitors for Cancer Therapy: Not What You Think - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of a Novel WDR5-binding Site That Recruits RbBP5 through a Conserved Motif to Enhance Methylation of Histone H3 Lysine 4 by Mixed Lineage Leukemia Protein-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics of the multitasking high-affinity Win binding site of WDR5 in restricted and unrestricted conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. axonmedchem.com [axonmedchem.com]
- 13. OICR 9429 | WDR5 | Tocris Bioscience [tocris.com]
- 14. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 15. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for WDR5 Targeting: A Comparative Analysis of WDR5-IN-4 TFA and CRISPR-Mediated Knockout
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of WDR5 inhibition versus genetic knockout, supported by experimental data and detailed protocols.
In the landscape of epigenetic drug discovery, WD repeat-containing protein 5 (WDR5) has emerged as a compelling therapeutic target. Its crucial role as a scaffold protein in histone methyltransferase complexes, particularly the MLL/SET1 complexes, and its interaction with the MYC oncoprotein, positions it as a key regulator of gene expression in various cancers. Two powerful techniques are at the forefront of investigating and targeting WDR5 function: the use of small molecule inhibitors like WDR5-IN-4 TFA and the precision of CRISPR-mediated gene knockout. This guide provides an objective comparison of these two methodologies, offering a clear perspective on their respective impacts on cellular processes and their utility in research and therapeutic development.
At a Glance: this compound vs. CRISPR-Mediated WDR5 Knockout
| Feature | This compound (WIN Site Inhibitor) | CRISPR-mediated WDR5 Knockout |
| Mechanism of Action | Binds to the "WIN" (WDR5-interaction) site on the WDR5 protein, displacing it from chromatin and disrupting its interaction with binding partners like MLL1.[1] | Induces site-specific double-strand breaks in the WDR5 gene, leading to its functional inactivation and the complete loss of WDR5 protein expression. |
| Molecular Impact | Affects a subset of WDR5-regulated genes, primarily those involved in protein synthesis.[2] Has a more targeted effect on the transcriptome and H3K4 trimethylation. | Leads to a global loss of H3K4 trimethylation and widespread transcriptional changes.[2] |
| Cellular Phenotype | Induces cell cycle arrest and p53-dependent apoptosis in sensitive cancer cell lines.[1][3] | Induces apoptosis and inhibits cell proliferation.[4] |
| Reversibility | Effects are reversible upon withdrawal of the compound. | Effects are permanent in the targeted cell line and its progeny. |
| Therapeutic Potential | Represents a viable strategy for transient and controlled inhibition of WDR5 function in a therapeutic setting. | Primarily a research tool for target validation and studying the complete loss-of-function phenotype. |
Delving Deeper: Quantitative Comparison
The following table summarizes key quantitative data gathered from various studies on the effects of WDR5 inhibition and knockout.
| Parameter | This compound (C6) | CRISPR-mediated WDR5 Knockout | Cell Line(s) |
| Cell Viability (GI50) | 3.20 µM | Not Applicable (complete loss of function) | MV4:11 (MLL-rearranged leukemia) |
| 25.4 µM | Not Applicable | K562 (chronic myelogenous leukemia) | |
| Apoptosis Induction | Significant increase in apoptotic cells at 2 µM after 6 days.[1] | Significant induction of apoptosis.[4] | MV4:11 (for inhibitor), HL60 and KG1 (for knockout) |
| Effect on H3K4me3 | Global reduction observed after 72 hours of treatment.[5] | Significant global decrease in H3K4me3 levels.[6] | GBM CSCs (for inhibitor), Leukemia cells (for knockout) |
| Transcriptional Impact | Dysregulation of a specific subset of genes, particularly ribosomal protein genes.[2][3] | Widespread dysregulation of thousands of genes.[2] | Ramos (Burkitt lymphoma) |
Visualizing the Approaches and Pathways
To further clarify the experimental logic and the underlying biological mechanisms, the following diagrams were generated using the Graphviz DOT language.
Experimental Protocols
This compound Treatment
-
Compound Preparation: Dissolve this compound (also known as Compound C6) in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C.
-
Cell Seeding: Seed the desired cancer cell lines in appropriate culture vessels at a density that allows for logarithmic growth during the treatment period.
-
Treatment: Dilute the this compound stock solution in cell culture medium to the desired final concentrations (e.g., ranging from 0.1 µM to 50 µM). A DMSO-only control should be included. For proliferation assays, a typical treatment duration is 3 to 6 days.[1] For mechanistic studies, shorter time points (e.g., 24, 48, 72 hours) may be appropriate.
-
Analysis: Following treatment, harvest cells for downstream analyses such as cell viability assays (e.g., MTT or CellTiter-Glo), apoptosis assays (e.g., Annexin V/PI staining followed by flow cytometry), Western blotting for protein expression (e.g., WDR5, H3K4me3, cleaved PARP), and RNA extraction for gene expression analysis.
CRISPR-mediated WDR5 Knockout
This protocol provides a general workflow for generating a stable WDR5 knockout cell line.
-
Guide RNA Design and Synthesis: Design two to three single guide RNAs (sgRNAs) targeting a conserved, early exon of the WDR5 gene. Synthesize or purchase the sgRNAs.
-
Cas9 and sgRNA Delivery:
-
Plasmid-based: Co-transfect a Cas9-expressing plasmid and a U6 promoter-driven sgRNA expression plasmid into the target cells using a suitable transfection reagent.
-
Ribonucleoprotein (RNP) complex: Pre-complex purified Cas9 protein with the synthetic sgRNA and deliver the RNP complex to the cells via electroporation or lipid-mediated transfection.
-
-
Selection of Knockout Cells:
-
Single-cell cloning: After transfection, dilute the cells to a concentration of a single cell per well in a 96-well plate. Allow individual cells to grow into clonal populations.
-
FACS sorting: If the Cas9 plasmid co-expresses a fluorescent marker, use fluorescence-activated cell sorting (FACS) to isolate transfected cells.
-
-
Verification of Knockout:
-
Genomic DNA analysis: Isolate genomic DNA from the clonal populations and perform PCR to amplify the targeted region of the WDR5 gene. Use a mismatch cleavage assay (e.g., Surveyor assay) or Sanger sequencing to confirm the presence of insertions or deletions (indels).
-
Western blotting: Lyse the clonal cells and perform a Western blot using a WDR5-specific antibody to confirm the complete absence of the WDR5 protein.
-
-
Phenotypic Analysis: Once knockout is confirmed, expand the validated WDR5 knockout clones and perform the desired functional assays (cell viability, apoptosis, etc.) in parallel with a control cell line (e.g., parental or a clone transfected with a non-targeting sgRNA).
Conclusion
The cross-validation of results from this compound and CRISPR-mediated WDR5 knockout provides a robust framework for understanding the function of WDR5 and its therapeutic potential. While CRISPR-mediated knockout offers a definitive tool for studying the consequences of complete protein loss, this compound provides a more nuanced, transient, and therapeutically relevant approach to targeting a specific function of the WDR5 protein. The data clearly indicate that while both methods can lead to anti-proliferative and pro-apoptotic effects, the underlying molecular consequences differ significantly. The targeted nature of WIN site inhibitors may offer a wider therapeutic window compared to the complete ablation of the WDR5 protein, which has a more profound and widespread impact on the cellular transcriptome and epigenome. This comparative guide serves as a valuable resource for researchers designing experiments to probe the intricacies of WDR5 biology and for those developing novel epigenetic therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. WIN site inhibition disrupts a subset of WDR5 function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knockout Of BIRC5 Gene By CRISPR/Cas9 Induces Apoptosis And Inhibits Cell Proliferation In Leukemic Cell Lines, HL60 And KG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. WDR5 high expression and its effect on tumorigenesis in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the In Vivo Therapeutic Window of WDR5-IN-4 TFA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The WD repeat-containing protein 5 (WDR5) has emerged as a compelling target in oncology due to its critical role as a scaffold protein in various chromatin-modifying complexes, including the MLL/SET1 histone methyltransferases, and its involvement in MYC-driven oncogenesis.[1][2][3] Inhibition of WDR5, particularly at its "WDR5-interaction" (WIN) site, represents a promising therapeutic strategy. WDR5-IN-4, also known as compound C6, is a potent WIN site inhibitor that has been instrumental in elucidating the cellular consequences of WDR5 inhibition.[2][4] This guide provides a comparative assessment of the in vivo therapeutic window of WDR5-IN-4 TFA and other notable WDR5 inhibitors, supported by available preclinical data.
Mechanism of Action of WIN Site Inhibitors
WDR5-IN-4 and other WIN site inhibitors function by competitively binding to a pocket on WDR5 that is crucial for its interaction with various proteins, including the MLL1 complex. This disruption displaces WDR5 from chromatin, leading to a cascade of downstream effects.[5][6] A primary consequence is the suppression of ribosomal protein gene transcription, which induces nucleolar stress and subsequently activates p53-dependent apoptosis in cancer cells.[2][6][7]
References
- 1. pnas.org [pnas.org]
- 2. Structure-based discovery of potent WD repeat domain 5 inhibitors that demonstrate efficacy and safety in preclinical animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based discovery of potent WD repeat domain 5 inhibitors that demonstrate efficacy and safety in preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a potent MLL1 and WDR5 protein-protein interaction inhibitor with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WD Repeat Domain 5 Inhibitors for Cancer Therapy: Not What You Think - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Downstream Signaling of WDR5-IN-4 TFA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of WDR5-IN-4 TFA, a potent inhibitor of the WD repeat domain 5 (WDR5) protein, with other known WDR5 inhibitors. We present supporting experimental data to validate its effects on downstream signaling pathways, offering a comprehensive resource for researchers in oncology and drug discovery.
WDR5 Inhibition: A Promising Anti-Cancer Strategy
WDR5 is a scaffold protein that plays a critical role in chromatin biology, primarily through its interaction with histone methyltransferases like the MLL complex. This interaction is crucial for the trimethylation of histone H3 at lysine 4 (H3K4me3), an epigenetic mark associated with active gene transcription. In various cancers, the dysregulation of WDR5 and its associated complexes contributes to oncogenesis, making it a compelling therapeutic target.
This compound, also known as compound C6, is a high-affinity inhibitor that targets the WDR5-interaction (WIN) site. This site is a deep arginine-binding pocket on the surface of WDR5 that is essential for its interaction with proteins like MLL. By blocking this interaction, this compound disrupts the chromatin-modifying activities of WDR5-containing complexes, leading to anti-proliferative effects in cancer cells.
Mechanism of Action: Beyond Histone Methylation
While initially thought to primarily function by inhibiting H3K4 methylation, recent studies have revealed a more nuanced mechanism of action for WIN-site inhibitors like this compound. A key downstream effect is the displacement of WDR5 from chromatin, particularly at the promoters of genes involved in protein synthesis, such as ribosomal protein genes (RPGs). This leads to a cascade of cellular events:
-
Translational Inhibition: The reduced expression of RPGs impairs ribosome biogenesis, leading to a decrease in overall protein synthesis.
-
Nucleolar Stress: The disruption of ribosome production induces nucleolar stress, a cellular response to impaired ribosome function.
-
p53 Activation: Nucleolar stress is a potent activator of the p53 tumor suppressor pathway. Activated p53 then transcriptionally upregulates genes involved in cell cycle arrest and apoptosis.
This mechanism, centered on ribosome biogenesis and the p53 pathway, appears to be a dominant driver of the anti-cancer activity of potent WIN-site inhibitors.
Performance Comparison of WDR5 Inhibitors
The following table summarizes the quantitative data for this compound and other notable WDR5 inhibitors. This allows for a direct comparison of their binding affinities and cellular activities.
| Inhibitor | Target Site | Binding Affinity (Kd/Ki/IC50) | Cell Line | Cellular Potency (GI50/IC50) | Citation(s) |
| This compound (C6) | WIN | Kd: 0.1 nM | MV4;11 (MLL-rearranged leukemia) | GI50: 3.20 µM | [1] |
| K562 (leukemia) | GI50: 25.4 µM | [1] | |||
| MM-589 | WIN | IC50: 0.90 nM (for WDR5 binding) | MV4;11 (MLL-rearranged leukemia) | IC50: 0.25 µM | [2][3][4] |
| IC50: 12.7 nM (for MLL HMT activity) | MOLM-13 (MLL-rearranged leukemia) | IC50: 0.21 µM | [2][3][4] | ||
| OICR-9429 | WIN | Kd: 93 ± 28 nM | T24 (bladder cancer) | IC50: 67.74 µM | [5] |
| Ki: 64 nM | UM-UC-3 (bladder cancer) | IC50: 70.41 µM | [5] | ||
| MM-401 | WIN | Kd: ~1 nM | MLL-rearranged leukemia cells | Preferential inhibition reported | [6][7] |
Note: Kd (dissociation constant), Ki (inhibition constant), and IC50/GI50 (half-maximal inhibitory/growth inhibitory concentration) values are key indicators of inhibitor potency. Lower values indicate higher potency. Direct comparison of cellular potency can be influenced by cell line-specific factors and assay conditions.
Experimental Validation of Downstream Effects
Validating the mechanism of action and downstream effects of WDR5 inhibitors is crucial. The following experimental workflow outlines the key assays used to characterize compounds like this compound.
Key Experimental Protocols
Below are summarized methodologies for the essential experiments cited in this guide.
1. Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
-
Objective: To determine the genomic localization of WDR5 and assess its displacement from chromatin upon inhibitor treatment.
-
Methodology:
-
Cross-linking: Cells are treated with a vehicle control or this compound for a specified time. Proteins are then cross-linked to DNA using formaldehyde.
-
Chromatin Shearing: The cross-linked chromatin is sheared into smaller fragments (typically 200-500 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to WDR5 is used to immunoprecipitate the WDR5-DNA complexes.
-
DNA Purification: The cross-links are reversed, and the DNA is purified from the immunoprecipitated complexes.
-
Sequencing and Analysis: The purified DNA is sequenced, and the reads are mapped to a reference genome to identify WDR5 binding sites. A significant reduction in the number and intensity of WDR5 peaks in the inhibitor-treated sample compared to the control indicates displacement.
-
2. Cell Viability Assay (e.g., MTT Assay)
-
Objective: To measure the anti-proliferative effect of this compound on cancer cell lines.
-
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm. The GI50 or IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in cell viability compared to the vehicle-treated control.
-
3. Western Blotting for p53 Activation
-
Objective: To detect the activation of the p53 pathway as a downstream consequence of WDR5 inhibition.
-
Methodology:
-
Cell Lysis: Cells treated with this compound or a vehicle control are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for total p53 or a phosphorylated, active form of p53. A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate. An increase in the levels of total and/or phosphorylated p53 in the inhibitor-treated samples indicates pathway activation.
-
Conclusion
This compound is a highly potent WIN-site inhibitor of WDR5 with a distinct mechanism of action that leads to the suppression of ribosomal protein gene expression, induction of nucleolar stress, and subsequent p53-dependent apoptosis. When compared to other WDR5 inhibitors, its high binding affinity and demonstrated cellular effects make it a valuable tool for studying the biological functions of WDR5 and a promising lead for the development of novel anti-cancer therapeutics. The experimental protocols outlined in this guide provide a robust framework for validating the downstream signaling pathways affected by this compound and other similar inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WD Repeat Domain 5 Inhibitors for Cancer Therapy: Not What You Think - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Properties of WDR5-IN-4 TFA and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic properties of the potent WD repeat domain 5 (WDR5) inhibitor, WDR5-IN-4 TFA (also known as C6), and its recently developed analogs. The data presented is compiled from preclinical studies and is intended to assist researchers in selecting the most suitable compounds for further investigation in cancer therapy and other relevant fields.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of WDR5-IN-4 (C6) and its analogs, as determined in mouse models. These compounds are potent inhibitors of the WDR5-WIN site interaction, a critical node in various oncogenic pathways. The development of these analogs has focused on improving oral bioavailability and other drug-like properties.
| Compound | Structure/Reference | IV Clearance (mL/min/kg) | IV Volume of Distribution (L/kg) | IV Half-life (h) | Oral Bioavailability (%) |
| WDR5-IN-4 (C6/Compound 4) | Dihydroisoquinolinone Core | 100 | 10.6 | 1.2 | 20 |
| Analog 1 (C16/Compound 1) | Dihydroisoquinolinone Core | 63 | 4.6 | 0.8 | 27 |
| Analog 2 (Compound 34) | Optimized Core | 54 | 3.1 | 0.7 | 39 |
| Analog 3 (Compound 36) | Optimized Core | 30 | 1.3 | 0.5 | 64 |
| Analog 4 (Compound 37) | Optimized Core | 26 | 1.0 | 0.4 | 80 |
| Analog 5 (Compound 38) | Optimized Core | 22 | 1.1 | 0.6 | 95 |
| Analog 6 (Compound 40) | Optimized Core | 18 | 1.0 | 0.6 | 100 |
| Analog 7 (Compound 41) | Optimized Core | 19 | 0.8 | 0.5 | 100 |
Experimental Protocols
The pharmacokinetic data presented above were generated using the following experimental methodologies.
Animal Models
-
Species: Male BALB/c or CD-1 mice
-
Age: 8-10 weeks
-
Housing: Standard laboratory conditions with ad libitum access to food and water. Animals were fasted overnight prior to oral administration.
Dosing and Administration
-
Intravenous (IV) Administration:
-
Dose: 1-2 mg/kg
-
Vehicle: Typically a mixture of Solutol HS 15, ethanol, and water.
-
Administration: Bolus injection into the tail vein.
-
-
Oral (PO) Administration:
-
Dose: 5-10 mg/kg
-
Vehicle: Commonly a suspension in 0.5% methylcellulose in water.
-
Administration: Oral gavage.
-
Sample Collection
-
Blood Sampling: Serial blood samples (approximately 30-50 µL) were collected from the saphenous vein or via retro-orbital bleeding at multiple time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Sample Processing: Blood samples were collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma samples were stored at -80°C until analysis.
Bioanalytical Method
-
Technique: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) was used for the quantitative analysis of the compounds in plasma.
-
Sample Preparation: Protein precipitation was performed by adding a solvent like acetonitrile to the plasma samples.
-
Analysis: The concentration of the parent drug in the plasma samples was determined using a validated LC-MS/MS method with a standard curve.
Pharmacokinetic Analysis
-
Pharmacokinetic parameters were calculated using non-compartmental analysis with software such as Phoenix WinNonlin.
-
Parameters Calculated:
-
Clearance (CL): The volume of plasma cleared of the drug per unit of time.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Half-life (t½): The time required for the concentration of the drug in the body to be reduced by half.
-
Area Under the Curve (AUC): The integral of the concentration-time curve, which reflects the total drug exposure over time.
-
Oral Bioavailability (%F): The fraction of the orally administered dose that reaches the systemic circulation. It is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Visualizations
WDR5 Signaling Pathway
The following diagram illustrates the central role of WDR5 in mediating the functions of the MLL/SET1 histone methyltransferase complexes and the MYC oncoprotein. WDR5 inhibitors, by binding to the WIN site, disrupt the interaction between WDR5 and the MLL complex, and indirectly affect MYC's chromatin localization and transcriptional activity.
A Comparative Guide to WDR5-IN-4 TFA and Alternative WDR5 Inhibitors: Reproducibility and Robustness of Induced Phenotypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the WDR5 inhibitor, WDR5-IN-4 TFA, with two key alternatives: MM-401 and OICR-9429. The focus is on the reproducibility and robustness of the cellular phenotypes induced by these compounds, supported by experimental data and detailed protocols.
Introduction to WDR5 Inhibition
WD repeat-containing protein 5 (WDR5) is a critical scaffolding protein involved in the assembly of multiple chromatin-modifying complexes, most notably the mixed-lineage leukemia (MLL) methyltransferase complexes.[1][2] These complexes play a crucial role in regulating gene expression through histone H3 lysine 4 (H3K4) methylation. Dysregulation of WDR5 activity is implicated in various cancers, making it a compelling target for therapeutic intervention.[3][4]
WDR5 inhibitors primarily function by disrupting the interaction between WDR5 and its binding partners at the "WIN" (WDR5-interaction) site.[3][4] This disruption displaces WDR5 from chromatin, leading to a cascade of cellular events, including the downregulation of ribosomal protein genes, subsequent nucleolar stress, and activation of the p53 tumor suppressor pathway, ultimately resulting in anti-proliferative effects.[5][6]
This guide will delve into the specifics of three prominent WDR5 inhibitors, comparing their efficacy and the consistency of their induced phenotypes.
Comparative Analysis of WDR5 Inhibitors
The following tables summarize the key characteristics and reported cellular activities of this compound, MM-401, and OICR-9429.
| Inhibitor | Binding Affinity (Kd) | Target Site | Primary Mechanism of Action | Key References |
| This compound | 0.1 nM[5] | WIN Site[5] | Displaces WDR5 from chromatin, causing translational inhibition and nucleolar stress.[5] | Aho ER, et al. Cell Rep. 2019.[5] |
| MM-401 | ~1 nM | WIN Site | Blocks MLL1-WDR5 interaction, inhibiting H3K4 methylation. | Cao F, et al. Mol Cell. 2014. |
| OICR-9429 | 30 nM[3] | WIN Site[3] | Antagonizes the WDR5-MLL interaction.[7] | Grebien F, et al. Nat Chem Biol. 2015.[3] |
This table provides a high-level overview of the compared WDR5 inhibitors.
Quantitative Comparison of Cellular Phenotypes
The following table presents a summary of the growth inhibition (GI50) values for the three inhibitors across various cancer cell lines. It is important to note that these values are compiled from different studies and direct, head-to-head comparisons under identical experimental conditions are limited. Variations in experimental protocols can influence the observed potencies.
| Cell Line | Cancer Type | This compound GI50 (µM) | MM-401 GI50 (µM) | OICR-9429 GI50 (µM) |
| MV4:11 | Acute Myeloid Leukemia (MLL-rearranged) | 3.20[5] | Data Not Available | 31[8] |
| K562 | Chronic Myeloid Leukemia | 25.4[5] | Data Not Available | Data Not Available |
| MOLM-13 | Acute Myeloid Leukemia (MLL-rearranged) | Data Not Available | Data Not Available | Potent Inhibition Reported[9] |
This table summarizes the reported GI50 values for the WDR5 inhibitors in different cancer cell lines. Direct comparisons should be made with caution due to potential variations in experimental conditions across studies.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used to characterize these inhibitors, the following diagrams are provided.
References
- 1. Moonlighting with WDR5: A Cellular Multitasker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WD Repeat Domain 5 Inhibitors for Cancer Therapy: Not What You Think - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of WDR5-IN-4 TFA
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe and effective disposal of WDR5-IN-4 TFA, a potent inhibitor of the WIN site of chromatin-associated WD repeat-containing protein 5 (WDR5). Due to the presence of the trifluoroacetic acid (TFA) salt, this compound requires specific handling and disposal procedures as hazardous waste.
Chemical and Physical Properties
A summary of the key chemical data for this compound is presented below. This information is essential for safe handling and in the event of an accidental spill.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Compound C6 |
| Molecular Formula | C₂₇H₂₃Cl₂F₄N₅O₃ (for the parent compound) |
| CAS Number | 2749300-35-2 |
| Appearance | Solid |
Step-by-Step Disposal Protocol
The trifluoroacetic acid component of this compound is corrosive and requires that the compound be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.[1][2]
1. Waste Segregation and Collection:
-
Designated Waste Container: All solid waste contaminated with this compound (e.g., pipette tips, weighing paper, gloves) and any unused solid material should be collected in a dedicated, clearly labeled hazardous waste container.[1][3]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible (e.g., glass or polyethylene) and clearly labeled hazardous waste container.[3]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". Avoid using abbreviations.[4]
2. Storage of Hazardous Waste:
-
Secure Location: Store the hazardous waste container in a designated and secure area, away from incompatible materials such as bases, oxidizing agents, and reducing agents.[1][5]
-
Closed Containers: Ensure the waste container is always tightly sealed when not in use to prevent the release of vapors.[1]
3. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): Disposal of hazardous chemical waste must be handled by your institution's Environmental Health and Safety (EHS) office or an equivalent certified waste disposal vendor.[1][3]
-
Waste Pickup Request: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves completing an online or paper form.[1]
4. Spill and Emergency Procedures:
-
Small Spills: In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).[4] The contaminated absorbent material must then be collected in the designated hazardous waste container.
-
Large Spills: For larger spills, evacuate the area and follow your institution's emergency procedures. This may include contacting the EHS office or emergency services.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound and its waste.[5]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: A flowchart outlining the key stages for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety guidelines and protocols.
References
Safeguarding Your Research: A Guide to Handling WDR5-IN-4 TFA
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with WDR5-IN-4 TFA. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a potent inhibitor of the WIN site of chromatin-associated WD repeat-containing protein 5 (WDR5), with a Kd of 0.1 nM.[1][2][3] It is an important tool in cancer research, capable of displacing WDR5 from chromatin and inducing apoptosis in cancer cells.[1][2] The trifluoroacetic acid (TFA) salt form necessitates specific handling precautions due to the corrosive nature of TFA.[4][5][6] This guide outlines the necessary personal protective equipment (PPE), operational procedures for handling and disposal, and emergency protocols.
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure risks. The following equipment should be worn at all times.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are required for low-volume applications.[4][7] For higher volumes (>500 mL), heavy-duty gloves such as butyl rubber or Viton are recommended.[4] Always inspect gloves for integrity before use and wash hands thoroughly after handling. |
| Eye and Face Protection | Safety glasses and face shield | ANSI-approved chemical splash goggles are required.[4][7] A face shield should be used in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing.[4] |
| Body Protection | Laboratory coat and apron | A properly fitting lab coat, fully buttoned, is the minimum requirement.[4][7] For larger volumes, a chemical-resistant apron is also necessary.[4] |
| Respiratory Protection | Respirator | The use of a respirator should be a last resort in controlling worker exposure.[8] If required, a complete respiratory protection program consistent with OSHA guidelines should be implemented.[8] |
Operational Plan: From Receipt to Disposal
The following step-by-step procedures ensure the safe handling of this compound throughout its lifecycle in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.[7]
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as bases, hydrides, and corrosive metals.[5][7] The recommended storage temperatures are -80°C for up to 6 months or -20°C for up to 1 month, under nitrogen and away from moisture.[1] Keep the container tightly sealed when not in use.[4][6][7]
Handling and Experimental Use
-
Designated Area: All handling of this compound must be conducted within a certified chemical fume hood.[4][7]
-
Weighing: To avoid inhalation of the powdered compound, weigh this compound in a fume hood or a ventilated balance enclosure.
-
Dissolving: When preparing solutions, such as the common 10 mM in DMSO, add the solvent to the solid compound slowly.[1] If diluting acids, always add acid to water.[4]
-
Transport: When moving the compound or its solutions, use secondary containment, such as a bottle carrier, to prevent spills.[4]
Spill Management
-
Minor Spills (<50 mL within a fume hood):
-
Alert others in the immediate area.
-
Absorb the spill with an inert material like vermiculite or sand.[7]
-
Place the contaminated absorbent material into a suitable, sealed container for hazardous waste disposal.
-
Clean the spill area with an appropriate decontaminating solution.
-
-
Major Spills (>50 mL or any spill outside a fume hood):
Disposal Plan
-
Waste Collection: All disposable materials contaminated with this compound, including gloves, pipette tips, and absorbent materials, must be collected in a designated, sealed hazardous waste container.
-
Empty Containers: Empty containers are still considered hazardous.[7] They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is disposed of.
-
Unused Compound: Unused this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not discharge into drains.[5]
Visualizing the Workflow
The following diagram illustrates the key stages of the safe handling and disposal workflow for this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. americanbio.com [americanbio.com]
- 6. carlroth.com [carlroth.com]
- 7. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 8. Hydrazine - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
